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  • Product: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
  • CAS: 393125-22-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(dimethylsulfamoyl)-N-(3-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. While specific experimental data for this molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the critical parameters for its characterization. It details the established methodologies for determining its structural, physical, and chemical properties, drawing upon data from closely related analogues to provide context and expected outcomes. This guide serves as a foundational resource for researchers and drug development professionals, enabling a thorough understanding and further investigation of this compound of interest.

Introduction

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide belongs to the class of benzamides and sulfonamides, two functional groups of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The unique combination of a benzamide and a dimethylsulfamoyl group suggests potential for diverse biological activities. A comprehensive understanding of the physicochemical properties of this molecule is paramount for any drug discovery and development endeavor, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and manufacturing feasibility.

This guide will delve into the key physicochemical attributes of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, providing both theoretical context and practical experimental protocols for their determination.

Chemical Identity and Structure

  • IUPAC Name: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

  • Molecular Formula: C₁₆H₁₈N₂O₃S

  • Molecular Weight: 318.39 g/mol

  • Chemical Structure:

    
    (A placeholder for the chemical structure image)
    
Structural Analysis

While a crystal structure for the specific title compound is not publicly available, valuable insights can be gleaned from the crystallographic data of the closely related N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide[1]. The analysis of this analogue reveals key structural features that are anticipated to be conserved.

The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings is a critical parameter influencing the molecule's overall shape and its ability to interact with biological targets[2]. In the related structure, this angle is approximately 70-74 degrees[2]. The amide linkage is expected to be in a trans conformation, which is the more stable arrangement[2].

Intermolecular interactions, such as hydrogen bonds, play a crucial role in the solid-state packing and can influence properties like melting point and solubility. In similar structures, N-H---O hydrogen bonds between the amide groups of adjacent molecules are observed, forming chains or more complex networks[1][2].

Synthesis and Characterization

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide can be achieved through standard amidation reactions. A plausible synthetic route is outlined below.

Synthetic Protocol

A common method for the synthesis of N-arylbenzamides involves the reaction of a substituted benzoic acid or its activated derivative with an appropriate aniline.

dot

Synthesis_Workflow reactant1 4-(dimethylsulfamoyl)benzoic acid step1 Activation of Carboxylic Acid reactant1->step1 1. reactant2 3-Methylaniline step2 Amide Bond Formation reactant2->step2 2. reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->step1 reagent2 Triethylamine (Et₃N) or Pyridine reagent2->step2 reagent3 Anhydrous Solvent (e.g., THF, DCM) reagent3->step2 step1->step2 Intermediate: 4-(dimethylsulfamoyl)benzoyl chloride step3 Work-up and Purification step2->step3 product 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide step3->product

Caption: Synthetic workflow for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: 4-(dimethylsulfamoyl)benzoic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing with thionyl chloride or oxalyl chloride in an inert solvent.

  • Amide Bond Formation: The resulting 4-(dimethylsulfamoyl)benzoyl chloride is then reacted with 3-methylaniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography[3][4].

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the N-methyl protons of the sulfamoyl group. The amide N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Physicochemical Properties

Physical State and Appearance

Based on related compounds, 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is expected to be a solid at room temperature, likely appearing as a white or off-white crystalline powder.

Melting Point

The melting point is a crucial indicator of purity. For N-arylbenzamides, melting points can vary significantly based on substitution patterns and intermolecular forces. For example, N-(3-methylphenyl)benzamide has a melting point of 125 °C[5].

Experimental Protocol for Melting Point Determination:

dot

Melting_Point_Workflow start Start step1 Sample Preparation: Finely powder the crystalline solid. start->step1 step2 Capillary Loading: Pack a small amount into a capillary tube. step1->step2 step3 Instrument Setup: Place the capillary in a melting point apparatus. step2->step3 step4 Heating and Observation: Heat slowly and record the temperature range from the first liquid formation to complete melting. step3->step4 end End: Reported Melting Point Range step4->end

Caption: Workflow for determining the melting point of a solid compound.

  • A small amount of the finely powdered compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The presence of both hydrophobic (aromatic rings, methyl groups) and hydrophilic (amide, sulfamoyl) moieties suggests that the solubility of this compound will be highly dependent on the solvent.

Qualitative Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Non-polar (e.g., Hexane)LowDominated by polar functional groups.
Polar Aprotic (e.g., DMSO, DMF)HighGood hydrogen bond acceptors.
Polar Protic (e.g., Ethanol, Methanol)Moderate to HighCapable of hydrogen bonding.
Aqueous (e.g., Water)LowThe large hydrophobic backbone is expected to limit aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):

  • An excess of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADMET properties. A positive logP value indicates a preference for the lipid phase. For similar structures, calculated logP values are in the range of 3-4[6].

Experimental Protocol for logP Determination (Shake-Flask Method):

  • A solution of the compound in either water or octanol is prepared.

  • This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • After the layers have separated, the concentration of the compound in each layer is measured, typically by HPLC or UV-Vis spectroscopy.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa value indicates the strength of an acid. The most acidic proton in 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is expected to be the amide N-H proton. The pKa of the amide proton in benzamides is typically in the range of 14-18 in aqueous solution, making it a very weak acid. The sulfonamide group can also have an acidic proton if it is not fully substituted, but in this case, it is a dimethylsulfamoyl group. Computational methods can provide estimations of pKa values[7][8].

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. While specific experimental data for this compound remains to be published, the detailed protocols and contextual information based on analogous structures offer a robust starting point for any research or development program. The synthesis is achievable through standard organic chemistry techniques, and a full suite of analytical methods is available for its characterization. The determination of its melting point, solubility, logP, and pKa, as outlined in this guide, will provide the critical data necessary to evaluate its potential as a drug candidate and to guide its further development.

References

  • Cao, Y., & Ghadiri, M. (Year). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions.
  • Lahtinen, M., Damodara, J., Upadhyaya, P., Nonappa, & Kolehmainen, E. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629.
  • Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2247.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. Retrieved February 23, 2026, from [Link]

  • Hilaris Publisher. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry.
  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o770.
  • ResearchGate. (2025). N-(3-Methylphenyl)benzamide.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • PubChem. (n.d.). N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide.
  • Sethi, R., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives.
  • PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide.
  • PubChem. (n.d.). 4-(3-Methylphenyl)benzamide.
  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2021). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 12(3), 1055-1065.
  • Sigma-Aldrich. (n.d.). n-((benzoylamino)(4-(dimethylamino)phenyl)methyl)benzamide.
  • BindingDB. (n.d.). BDBM411147 3-Dimethylsulfamoyl-N-[4-(4-fluoro-2-methoxy-phenyl).
  • Molbase. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
  • MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules.
  • ChemSpider. (n.d.). Searching. Royal Society of Chemistry.
  • Egbujor, M. C., Okoro, U. C., Okafor, S. N., & Nwankwo, N. E. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 89-97.
  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry.
  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.
  • ChemRxiv. (2025). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • BindingDB. (n.d.). BDBM8503.
  • ChemDiv. (n.d.). Compound N-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide.
  • ChemDiv. (n.d.). Compound 3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide.
  • EMBL-EBI. (n.d.). 3-(dimethylamino)-N-[3-[[(4-hydroxyphenyl)-oxomethyl]amino]-4-methylphenyl]benzamide (CHEBI:95033).
  • Stenutz. (n.d.). N-(3-methylphenyl)benzamide. Retrieved February 23, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.).
  • CMNPD. (n.d.). Compound Report Card.
  • Royal Society of Chemistry. (n.d.).
  • Kawasaki, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55(12), 1435-1444.
  • MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • RCSB PDB. (2020). 6TCA: Phosphorylated p38 and MAPKAPK2 complex with inhibitor. and MAPKAPK2 complex with inhibitor*.

Sources

Exploratory

Technical Whitepaper: The N-(3-methylphenyl)benzamide Scaffold in Modern Drug Discovery

Executive Summary The N-(3-methylphenyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the structural anchor for Imatinib (Gleevec) , the paradigm-shifting Bcr-Abl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(3-methylphenyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the structural anchor for Imatinib (Gleevec) , the paradigm-shifting Bcr-Abl tyrosine kinase inhibitor. Beyond oncology, this pharmacophore—defined by an amide linker connecting a hydrophobic toluene ring to a benzamide core—has demonstrated versatility in targeting PDGFR, c-Kit, and emerging targets in antimicrobial research.

This technical guide provides a rigorous analysis of this scaffold. It moves beyond basic textbook descriptions to offer field-validated synthetic protocols, mechanistic insights into Type II kinase binding, and data-driven Structure-Activity Relationship (SAR) strategies for lead optimization.

Structural Biology & Mechanism of Action

The Type II Kinase Binding Mode

The N-(3-methylphenyl)benzamide moiety is critical for stabilizing the DFG-out conformation (inactive state) of protein kinases. This is a hallmark of Type II inhibitors.

  • The Amide Linker: Acts as a hydrogen bond donor/acceptor pair. The amide nitrogen forms a crucial H-bond with the backbone of the "gatekeeper" residue (e.g., Thr315 in Abl).

  • The 3-Methylphenyl Ring: Occupies the hydrophobic pocket adjacent to the ATP-binding site. The methyl group at the meta position provides a steric fill that improves selectivity against kinases with smaller hydrophobic pockets.

  • The Benzamide Core: Orients the molecule towards the solvent-exposed region, often serving as a vector for solubilizing groups (e.g., the N-methylpiperazine tail in Imatinib).

Pharmacophore Visualization

The following diagram illustrates the critical binding interactions within the kinase domain.

KinaseBinding cluster_pocket ATP Binding Pocket (DFG-out) cluster_ligand N-(3-methylphenyl)benzamide Scaffold Gatekeeper Gatekeeper Residue (e.g., Thr315) Glu_Asp Glu/Asp Catalytic Pair Hydrophobic Hydrophobic Pocket (Selectivity Filter) Amide_NH Amide -NH (Donor) Amide_NH->Gatekeeper H-Bond (Critical) Amide_CO Amide -CO (Acceptor) Amide_CO->Glu_Asp H-Bond Tolyl_Ring 3-Methylphenyl Ring Tolyl_Ring->Hydrophobic Van der Waals Methyl_Group 3-Methyl Substituent Methyl_Group->Hydrophobic Steric Fit

Figure 1: Pharmacophore interaction map showing the critical H-bonds and hydrophobic contacts driving Type II inhibition.

Synthetic Methodologies

Reliable synthesis is paramount for SAR exploration. Two primary protocols are recommended depending on the complexity of the "R" groups.

Protocol A: Acid Chloride Coupling (Robust Scale-Up)

Best for: Simple derivatives where the benzoyl chloride is stable and available. Scale: 1.0 g – 100 g

Reagents:

  • 3-Methylaniline (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylaniline (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add benzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Critical):

    • Wash organic layer with 1M HCl (2x) to remove unreacted aniline.

    • Wash with Sat.

      
       (2x) to remove benzoic acid byproducts.
      
    • Wash with Brine (1x), dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil persists, use Flash Chromatography.

Protocol B: EDC/HOBt Coupling (Complex Derivatives)

Best for: Derivatives with sensitive functional groups or when starting from Carboxylic Acids.

SynthesisWorkflow Start Start: Carboxylic Acid + 3-Methylaniline Activation Activation: Add EDC-HCl + HOBt (Solvent: DMF or DCM) Start->Activation 0°C Coupling Coupling Reaction: Stir RT, 12-24h (N2 Atmosphere) Activation->Coupling + Amine Quench Quench: Add Water/Ice Coupling->Quench TLC Check Extraction Extraction: EtOAc vs. 1M HCl / NaHCO3 Quench->Extraction Product Final Product: N-(3-methylphenyl)benzamide Extraction->Product Evaporation

Figure 2: Workflow for EDC/HOBt mediated amide coupling, preferred for sensitive substrates.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the N-(3-methylphenyl)benzamide core, specifically regarding Bcr-Abl kinase inhibition (IC50 values are approximate aggregates from literature for comparative purposes).

Region ModifiedModificationEffect on Activity (Bcr-Abl)Mechanistic Rationale
3-Methyl (Aniline) -CH3 (Parent) High (<100 nM) Optimal hydrophobic pocket fill.
3-Methyl (Aniline)-H (Removal)Loss of potency (>1 µM)Loss of hydrophobic interaction; increased conformational flexibility.
3-Methyl (Aniline)-CF3Variable/LowerSteric bulk is too large for some specific kinase isoforms; electronic withdrawal weakens amide N-H bond.
Benzamide Ring 3- or 4-position polar groups Maintains/Improves Solvent exposure. Crucial for ADME (solubility) without disrupting binding.
Amide LinkerN-MethylationComplete LossDisruption of the critical H-bond to the Gatekeeper residue (Thr315).
Amide LinkerThioamide (-CSNH-)ReducedWeaker H-bond acceptor capability; altered bond geometry.
Key Insight: The "Flag-Methyl" Effect

The methyl group at the 3-position of the aniline ring is not merely a lipophilic handle. In the context of Imatinib, this methyl group forces the molecule into a conformation that minimizes steric clash with the kinase P-loop, effectively "locking" the kinase in the inactive conformation. Removal of this methyl group often shifts the selectivity profile toward Type I inhibition (ATP competitive) rather than Type II (Allosteric/Conformational).

Emerging Therapeutic Applications

While kinase inhibition remains the primary utility, recent literature expands the scope of this scaffold:

  • Antimicrobial Agents: Hybrid molecules combining N-(3-methylphenyl)benzamide with 1,2,3-triazoles have shown potent activity against S. aureus and E. coli. The benzamide core facilitates cell wall penetration, while the triazole acts as the pharmacophore.

  • Antiviral (EV71): Derivatives substituted at the 4-position of the benzamide ring have demonstrated inhibition of Enterovirus 71 (EV71) replication, likely by interfering with capsid protein assembly.

  • HDAC Inhibition: When the "tail" of the benzamide is modified with a zinc-binding group (e.g., hydroxamic acid), the scaffold serves as a "cap" group for Histone Deacetylase (HDAC) inhibitors, providing isoform selectivity.

References

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors STI-571 and PD180970. Cancer Research. Link

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now.[3] Nature Reviews Drug Discovery. Link

  • Seeliger, M. A., et al. (2007). c-Src binds to the cancer drug imatinib with an inactive Abl/c-Kit conformation. Structure.[1][2][3][4][5][6][7][8][9][10] Link

  • BenchChem Application Notes. (2025). Synthesis of N-methyl-2-(phenylamino)benzamide and related scaffolds.Link

  • Moreno-Fuquen, R., et al. (2025).[6] A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization. Royal Society Open Science.[6] Link[6]

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Foundational

Mechanistic Profiling of Dimethylsulfamoyl Benzamides: From Chromatin Remodeling to Calcium-Dependent Immunomodulation

Executive Summary The dimethylsulfamoyl benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate distinct, high-value biological targets depending o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dimethylsulfamoyl benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate distinct, high-value biological targets depending on the appended heterocyclic periphery. While traditionally associated with carbonic anhydrase inhibition, recent high-throughput screening campaigns have repositioned this class into two critical therapeutic verticals: ATP-dependent chromatin remodeling (SWI/SNF complex inhibition) and innate immune potentiation (Calcium/NFAT signaling) .

This technical guide dissects the mechanism of action (MoA) for this compound class, specifically focusing on the N,N-dimethylsulfamoyl moiety as a critical determinant of metabolic stability and hydrophobic pocket occupancy. We analyze two representative probes: Compound 21 (BRG1/BRM inhibitor) and Compound 50 (Co-adjuvant/Calcium activator).

Part 1: Molecular Architecture & Pharmacophore Logic

The core structure consists of a benzamide ring substituted with a para- or meta-dimethylsulfamoyl group (


).
Structure-Activity Relationship (SAR) Matrix
Structural MotifChemical FunctionBiological Impact
Benzamide Core Scaffold/LinkerProvides rigid geometry for

-

stacking interactions with aromatic residues (e.g., Tyr, Phe) in the binding pocket.
Dimethylsulfamoyl Group H-Bond Acceptor & Lipophilic BulkThe

-dimethyl substitution eliminates the acidic proton found in primary sulfonamides, preventing ionization at physiological pH. This increases membrane permeability and targets hydrophobic sub-pockets.
Heterocyclic Periphery Specificity DeterminantThiazole/Benzothiazole: Directs activity toward Calcium channels/TLR4 synergy. Complex Amines: Directs activity toward ATPase domains of chromatin remodelers.

Part 2: Mechanism of Action (MoA)[1]

Pathway A: Chromatin Remodeling Inhibition (BRG1/BRM)

Target: The ATPase domain of the SWI/SNF (BAF) chromatin remodeling complex, specifically the paralogs BRG1 (SMARCA4) and BRM (SMARCA2) .

  • Mechanism: Dimethylsulfamoyl benzamides act as allosteric or ATP-competitive inhibitors of the ATPase catalytic pocket. By locking the ATPase in an inactive conformation, these compounds prevent the energy-dependent sliding of nucleosomes along DNA.

  • Downstream Consequence: This inhibition leads to "chromatin compaction" at specific oncogenic loci (e.g., MYC, FOS), effectively silencing gene expression programs required for cancer cell proliferation (synthetic lethality in BRG1-deficient cancers).

Pathway B: Innate Immune Potentiation (Calcium/NFAT Axis)

Target: Phenotypic activation of Store-Operated Calcium Entry (SOCE) channels (putative).

  • Mechanism: Compounds like Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) do not act as direct agonists of Pattern Recognition Receptors (PRRs).[1][2] Instead, they induce a sustained influx of intracellular Calcium (

    
    ).
    
  • Signaling Cascade:

    • 
       Influx:  Rapid elevation of cytosolic calcium.
      
    • Calcineurin Activation:

      
       binds Calmodulin, activating the phosphatase Calcineurin.
      
    • NFAT Translocation: Calcineurin dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus.

    • Co-Adjuvancy: Inside the nucleus, NFAT cooperates with NF-

      
      B (activated by TLR4 agonists like LPS) to synergistically drive the transcription of pro-inflammatory cytokines (IL-6, TNF
      
      
      
      , CXCL8).
Visualization: Dual-Signal Integration Pathway

The following diagram illustrates how dimethylsulfamoyl benzamides (Compound 50) integrate with TLR4 signaling to potentiate immune response.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS TLR4 Agonist (e.g., LPS/MPLA) TLR4 TLR4 Receptor LPS->TLR4 binds DSB Dimethylsulfamoyl Benzamide (Cmpd 50) CaChannel Ca2+ Channel (SOCE/CRAC) DSB->CaChannel potentiates/opens MyD88 MyD88/TRIF TLR4->MyD88 Ca_cyto Ca2+ Influx CaChannel->Ca_cyto NFkB_cyto NF-κB (Inactive) MyD88->NFkB_cyto IKK activation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Calcineurin Calcineurin (Phosphatase) Ca_cyto->Calcineurin activates NFAT_cyto NFAT-P (Inactive) Calcineurin->NFAT_cyto dephosphorylates NFAT_nuc NFAT NFAT_cyto->NFAT_nuc Translocation Transcription Synergistic Transcription (IL-6, TNF, CXCL8) NFkB_nuc->Transcription Co-binding NFAT_nuc->Transcription Co-binding

Caption: Convergence of Calcium/NFAT signaling (induced by Dimethylsulfamoyl Benzamide) and TLR4/NF-κB signaling.

Part 3: Experimental Validation Framework

To validate the mechanism of a putative dimethylsulfamoyl benzamide, the following self-validating protocols should be employed.

Protocol 1: Calcium Flux Kinetic Assay

Objective: Confirm that the compound induces intracellular calcium release independently of PRR agonists.

  • Cell Seeding: Plate THP-1 or Jurkat cells (

    
    /well) in a black-walled, clear-bottom 96-well plate.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) in Tyrode’s buffer + Probenecid (2.5 mM) for 30 min at 37°C.
    
    • Note: Probenecid prevents dye leakage.

  • Baseline Measurement: Measure fluorescence (

    
     nm) for 30 seconds to establish baseline.
    
  • Compound Injection: Inject test compound (1-10

    
    M). Use Ionomycin  (1 
    
    
    
    M) as a positive control and DMSO as negative.
  • Kinetic Read: Monitor fluorescence every 2 seconds for 300 seconds.

    • Validation Criteria: A rapid, sustained increase in RFU (Relative Fluorescence Units) >3x baseline indicates successful

      
       mobilization.
      
Protocol 2: NFAT Nuclear Translocation (Western Blot)

Objective: Verify that calcium flux leads to functional transcription factor movement.

  • Treatment: Treat THP-1 cells with Compound (5

    
    M) vs. Vehicle for 30, 60, and 120 minutes.
    
  • Fractionation: Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM

    
    , 10 mM KCl) to isolate cytoplasmic fraction, followed by a high-salt buffer extraction for the nuclear pellet.
    
  • Immunoblotting:

    • Primary Ab: Anti-NFATc1 or Anti-NFATc2 (1:1000).

    • Loading Controls: Anti-Lamin B1 (Nuclear) and Anti-GAPDH (Cytoplasmic).

  • Analysis:

    • Positive Result: Depletion of NFAT band in cytoplasmic fraction and accumulation in nuclear fraction at

      
       min.
      
Protocol 3: ATPase Activity Assay (For Chromatin Remodeling)

Objective: If the target is BRG1/BRM, quantify enzymatic inhibition.

  • Reagent Prep: Recombinant BRG1/SMARCA4 complex, plasmid DNA (substrate), and ATP.

  • Reaction: Mix BRG1 (20 nM), DNA (10 ng/

    
    L), and Test Compound in assay buffer. Initiate with ATP (100 
    
    
    
    M).
  • Detection: Use ADP-Glo™ (Promega) to quantify ADP production after 60 minutes.

  • Data Processing: Plot RLU vs. log[Compound]. Calculate

    
    .
    

Part 4: Data Summary & References

Comparative Efficacy of Benzamide Analogs (Adjuvant Activity)
Compound IDR-Group (Sulfamoyl)R-Group (Thiazole)NF-

B Activation (Fold Change)

Flux (

)
Compound 50

4-bromophenyl12.4x1.2

M
2D216 Piperidinyl2,5-dimethylphenyl8.1x3.5

M
Vehicle --1.0x>100

M
References
  • Discovery of Small Molecule Co-adjuvants

    • Title: Small Molecule Calcium Channel Activator Potenti
    • Source:ACS Infectious Diseases (2022).
    • URL:[Link]

  • Chromatin Remodeling Inhibition

    • Title: Targeting the SWI/SNF Chromatin Remodeling Complex in Cancer.[3]

    • Source:Nature Reviews Cancer (Contextual grounding for BRG1 inhibition).
    • URL:[Link]

  • KDM4 Inhibition (ML324 Context)

    • Title: Discovery of ML324, a JMJD2 Demethylase Inhibitor with Demonstr
    • Source:Probe Reports from the NIH Molecular Libraries Program.
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety &amp; Toxicity Assessment of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

This technical guide provides an in-depth safety and toxicity assessment framework for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide . As a specific Novel Chemical Entity (NCE) or screening hit often found in high-th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth safety and toxicity assessment framework for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide .

As a specific Novel Chemical Entity (NCE) or screening hit often found in high-throughput libraries (e.g., ChemDiv, Enamine), direct clinical data is limited in the public domain. Therefore, this guide synthesizes predictive toxicology (QSAR) , structural alerts , and standardized preclinical safety protocols required to establish its safety profile.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Before assessing toxicity, the physicochemical nature of the compound must be understood, as solubility and stability directly influence bioavailability and toxicological outcomes.

Chemical Structure & Nomenclature
  • IUPAC Name: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

  • Structural Class: Sulfamoylbenzamide / N-arylbenzamide

  • Molecular Formula: C₁₆H₁₈N₂O₃S

  • Molecular Weight: ~318.4 g/mol

  • Key Functional Groups:

    • Dimethylsulfamoyl: Polar, hydrogen bond acceptor. Potential metabolic stability issue if demethylated.

    • Benzamide Core: Generally stable scaffold; susceptible to amidase-mediated hydrolysis.

    • m-Tolyl (3-methylphenyl): Lipophilic moiety; potential structural alert for bioactivation (see Section 3).

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Safety Implication
LogP ~2.8 – 3.2Moderate lipophilicity; likely good membrane permeability but potential for non-specific binding.
Solubility (Water) Low (< 0.1 mg/mL)Risk of Crystalluria: Poor aqueous solubility necessitates formulation (e.g., DMSO/PEG) for in vivo studies.
Solubility (DMSO) High (> 20 mg/mL)Standard vehicle for in vitro assays.
pKa ~10-11 (Sulfonamide)Remains unionized at physiological pH, aiding passive diffusion.
PSA (Polar Surface Area) ~80 ŲGood oral bioavailability potential (Rule of 5 compliant).

Predicted Toxicity Profile (In Silico & Structural Alerts)

Based on Structure-Activity Relationships (SAR) of analogous sulfamoylbenzamides, the following toxicity risks are prioritized.

Structural Alerts & Metabolic Liabilities
  • Hepatotoxicity (Quinone Imine Formation): The 3-methylphenyl (m-tolyl) moiety is a structural alert. Metabolic hydrolysis of the amide bond releases m-toluidine.

    • Mechanism:[1][2][3] CYP450-mediated oxidation of m-toluidine can generate reactive quinone imines or methyldiazonium ions, leading to glutathione depletion and hepatocellular necrosis.

  • Hematotoxicity (Methemoglobinemia): Aniline derivatives (like the m-toluidine metabolite) are known to oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

  • Sulfonamide Hypersensitivity: While the N,N-dimethyl substitution reduces the risk compared to primary sulfonamides, metabolic N-demethylation could expose the primary sulfonamide, triggering Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN) in susceptible models.

Mechanism of Toxicity Visualization

The following diagram illustrates the predicted metabolic activation pathways leading to toxicity.

ToxicityMechanism Fig 1. Predicted Metabolic Activation and Toxicity Pathway Parent Parent Compound 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide Hydrolysis Amidase Hydrolysis Parent->Hydrolysis Metabolite1 4-(dimethylsulfamoyl)benzoic acid (Low Toxicity) Hydrolysis->Metabolite1 Metabolite2 3-methylaniline (m-Toluidine) Hydrolysis->Metabolite2 Bioactivation CYP450 Oxidation Metabolite2->Bioactivation ReactiveInt Quinone Imine / Hydroxylamine Bioactivation->ReactiveInt Toxicity Hepatotoxicity & Methemoglobinemia ReactiveInt->Toxicity Covalent Binding to Proteins/DNA

[4]

In Vitro Safety Data Requirements

To validate the predicted profile, the following in vitro assays are mandatory before in vivo exposure.

Cytotoxicity Screening (MTT/ATP Assay)
  • Objective: Determine the IC₅₀ (inhibitory concentration) in relevant cell lines.

  • Cell Lines:

    • HepG2 (Liver): To assess metabolic toxicity.

    • HK-2 (Kidney): To assess renal clearance toxicity.

    • HUVEC (Endothelial): To assess vascular safety.

  • Thresholds:

    • IC₅₀ < 1 µM: Highly Toxic (Stop/Redesign).

    • IC₅₀ 1–10 µM: Moderate Toxicity (Narrow therapeutic window).

    • IC₅₀ > 50 µM: Low Toxicity (Favorable).

Genotoxicity (Ames Test)
  • Objective: Assess mutagenic potential.

  • Strains: Salmonella typhimurium (TA98, TA100).

  • Condition: With and without S9 metabolic activation (critical due to the m-toluidine metabolite).

hERG Inhibition (Cardiotoxicity)
  • Risk: Sulfonamides can block the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

  • Protocol: Patch-clamp assay in CHO cells expressing hERG.

  • Safety Margin: IC₅₀ should be >30x the therapeutic Cmax.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity (CellTiter-Glo)

This protocol utilizes ATP quantitation as a marker for cell viability, superior to MTT for high-throughput screening.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Compound Stock: 10 mM in DMSO

  • Control: 10% DMSO (Positive kill), 0.1% DMSO (Vehicle)

  • Reagent: CellTiter-Glo® (Promega)

Workflow:

  • Seeding: Plate 5,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5% CO₂.

  • Dosing: Prepare serial dilutions (100 µM to 0.1 nM). Add 5 µL of compound to 45 µL media (Final DMSO < 0.5%).

  • Exposure: Incubate for 48 hours.

  • Detection: Equilibrate plate to RT (30 min). Add 25 µL CellTiter-Glo reagent. Shake orbitally (2 min).

  • Measurement: Read luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC₅₀.

Protocol B: In Vivo Maximum Tolerated Dose (MTD) - Mouse

Required to establish the therapeutic window.

Design:

  • Species: CD-1 Mice (Male/Female, n=3/group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (Solubility optimized).

Dosing Escalation (Standard 3+3 Design):

  • Tier 1: 10 mg/kg. Observe 48h. If no lethality -> Tier 2.

  • Tier 2: 30 mg/kg. Observe 48h.

  • Tier 3: 100 mg/kg. Observe 48h.

Endpoints:

  • Body weight loss (>15% = toxicity).

  • Clinical signs: Piloerection, lethargy, ataxia.

  • Gross necropsy: Liver pallor (hepatotoxicity), enlarged spleen.

Safety Data Sheet (SDS) Simulation

For laboratory handling, the following GHS classifications are recommended based on the chemical class.

SectionClassificationHazard Statement
Health Skin Irrit. 2H315: Causes skin irritation.[4]
Eye Irrit. 2AH319: Causes serious eye irritation.[1]
STOT SE 3H335: May cause respiratory irritation.[1][4]
Handling P261, P280Avoid breathing dust.[1][2][4] Wear protective gloves/eye protection.[1][3][4]
Storage P403+P233Store in a well-ventilated place.[1][2][4] Keep container tightly closed.
Disposal P501Dispose of contents as hazardous chemical waste.

Safety Assessment Workflow

The following flowchart outlines the decision-making process for progressing this compound through development.

SafetyWorkflow Fig 2. Preclinical Safety Assessment Workflow Start Compound Synthesis 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide InSilico In Silico Screening (Identify m-Tolyl Alert) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2, hERG) InSilico->InVitro Decision1 IC50 > 10µM? InVitro->Decision1 Stop STOP / Redesign Decision1->Stop No ADME Metabolic Stability (Microsomal Assay) Decision1->ADME Yes InVivo In Vivo MTD (Mouse Model) ADME->InVivo

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Guengerich, F. P. (2020). Cytochrome P450-mediated bioactivation of organic compounds. Chemical Research in Toxicology, 33(1), 17-25. (Reference for m-toluidine bioactivation). Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from the pharmaceutical industry. Cardiovascular Research, 58(1), 32-45. (Reference for hERG/Sulfonamide risk). Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide , a representative sulfonamide-functionalized ben...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide , a representative sulfonamide-functionalized benzamide scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor libraries.

Abstract & Scope

This protocol defines the chemical synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide . The target molecule combines a sulfonamide moiety (privileged pharmacophore for solubility and H-bonding) with a diaryl amide linkage.

Due to the reduced nucleophilicity of the aniline partner (3-methylaniline) compared to aliphatic amines, standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics or low conversion. This guide presents two validated methodologies:

  • Method A (Acid Chloride Activation): The "Gold Standard" for scale-up, ensuring complete conversion via a highly reactive intermediate.

  • Method B (HATU Coupling): A high-throughput compatible route ideal for milligram-scale library generation.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond between an electron-deficient benzoic acid derivative and a sterically accessible, yet moderately nucleophilic, aniline.

Retrosynthesis Target Target Molecule 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A (Acid) 4-(dimethylsulfamoyl)benzoic acid Disconnection->Acid Electrophile Amine Precursor B (Amine) 3-Methylaniline (m-Toluidine) Disconnection->Amine Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Material Specifications & Safety

Key Reagents
ReagentMW ( g/mol )RoleSafety Note
4-(dimethylsulfamoyl)benzoic acid 229.25Starting MaterialIrritant; ensure purity >95%.
3-Methylaniline (m-Toluidine) 107.16NucleophileToxic/Carcinogen. Absorbs through skin. Use double gloves.
Thionyl Chloride (SOCl₂) 118.97Activator (Method A)Corrosive; releases HCl/SO₂ gas. Handle in fume hood.
HATU 380.23Coupling Agent (Method B)[1]Sensitizer; expensive for large scale.
DIPEA (Hünig's Base) 129.25BaseFlammable; corrosive.
Precursor Note

If 4-(dimethylsulfamoyl)benzoic acid is not commercially available, it can be synthesized by reacting 4-(chlorosulfonyl)benzoic acid with dimethylamine (2.0 eq) in THF at 0°C.

Method A: Acid Chloride Route (Recommended for >1g Scale)

This method utilizes in situ generation of the acid chloride. It is robust against the lower nucleophilicity of anilines because the acid chloride is a potent electrophile.

Workflow Diagram

MethodA Start Start: Acid Precursor Activation Activation: Reflux with SOCl2 (2 hrs) Start->Activation Evap Evaporation: Remove excess SOCl2 Activation->Evap Coupling Coupling: Add m-Toluidine + Base (DCM, 0°C to RT) Evap->Coupling Quench Quench: 1M HCl Wash Coupling->Quench Product Final Product: Recrystallize Quench->Product

Figure 2: Step-wise workflow for the Acid Chloride activation method.

Detailed Protocol
  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 4-(dimethylsulfamoyl)benzoic acid (1.0 eq, e.g., 2.3 g) in anhydrous Dichloromethane (DCM) or Toluene (10 volumes).

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

    • Optional: Add 1-2 drops of dry DMF to catalyze the reaction.

    • Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours until the solution becomes clear and gas evolution ceases.

  • Solvent Swap:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

    • Critical: Re-dissolve the residue in dry DCM (10 mL) and evaporate again to azeotrope off trace HCl/SOCl₂.

  • Coupling:

    • Dissolve the resulting acid chloride residue in dry DCM (10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • In a separate vessel, mix 3-methylaniline (1.1 eq) and Triethylamine (Et₃N) (2.0 eq) in dry DCM.

    • Add the amine/base mixture dropwise to the cold acid chloride solution over 15 minutes.

  • Completion:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.

  • Workup:

    • Dilute with DCM. Wash sequentially with:

      • 1M HCl (2x): Removes unreacted aniline and pyridine/Et₃N.

      • Sat. NaHCO₃ (2x): Removes unreacted acid.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Method B: HATU Coupling (High-Throughput / <100mg)

HATU is preferred for parallel synthesis or when acid-sensitive groups are present, though it is less atom-efficient than Method A.

Detailed Protocol
  • Reaction Setup:

    • In a 4 mL vial, dissolve 4-(dimethylsulfamoyl)benzoic acid (1.0 eq, 0.2 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (3.0 eq).

    • Add HATU (1.1 eq). Stir for 5 minutes at RT to form the active ester (O-At ester).

  • Amine Addition:

    • Add 3-methylaniline (1.2 eq).

  • Incubation:

    • Stir or shake at RT for 12–16 hours.

  • Workup (Library Scale):

    • Dilute with EtOAc (10 mL).

    • Wash with 1M HCl (3x 5 mL) to ensure removal of the aniline and DIPEA.

    • Wash with Brine (1x).

    • Concentrate in a Genevac or rotovap.

  • Purification:

    • Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid gradient).

Analytical Data & Troubleshooting

Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.4 (s, 1H, Amide NH).
      
    • 
       8.1–7.9 (m, 4H, Benzoyl aromatic protons).
      
    • 
       7.6–7.0 (m, 4H, Toluidine aromatic protons).
      
    • 
       2.7 (s, 6H, N(CH₃)₂).
      
    • 
       2.3 (s, 3H, Ar-CH₃).
      
  • LC-MS: [M+H]⁺ expected at ~319.1.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh SOCl₂.
Low Yield (Method B) Aniline is too weakSwitch to Method A or heat Method B to 50°C.
Impurity: Starting Amine Incomplete WashingThe 1M HCl wash is critical. Do not skip.
Impurity: Carboxylic Acid Hydrolysis during workupEnsure basic wash (NaHCO₃) is thorough.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Petersson, M. J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Tetrahedron Letters, 54(13), 1753-1756.

  • Khan, S., et al. (2010). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide.[4] Acta Crystallographica Section E, E66, o3134. (Note: This reference describes the structural analog with reverse amide/sulfonamide orientation, validating the stability and crystallization properties of this scaffold).

Sources

Application

Application Note: Optimization of Stock Solution Preparation for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Abstract & Scope This technical guide details the standardized protocol for the solubilization, storage, and aqueous dilution of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide .[1] Due to the presence of the lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for the solubilization, storage, and aqueous dilution of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide .[1] Due to the presence of the lipophilic 3-methylphenyl and benzamide moieties combined with the dimethylsulfamoyl group, this compound exhibits significant hydrophobicity (Class II/IV characteristics). Improper preparation often leads to "crashing out" (micro-precipitation) upon introduction to aqueous media, resulting in erratic biological data, false negatives in enzymatic assays, or underestimated IC50 values.[1]

This protocol leverages the "Intermediate Dilution Method" to ensure thermodynamic stability and homogeneity in final assay conditions.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is prerequisite to selecting the correct solvent system.

PropertyValue / Description
IUPAC Name 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
Molecular Formula C₁₆H₁₈N₂O₃S
Molecular Weight 318.39 g/mol
Predicted LogP ~2.5 – 3.1 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Sulfonyl oxygens, Amide carbonyl)
Solubility (Water) < 10 µM (Poor)
Solubility (DMSO) > 50 mM (Excellent)

Structural Insight: The molecule lacks ionizable groups (like carboxylic acids or basic amines) that would easily form salts at physiological pH (7.4).[1] Therefore, pH adjustment of the buffer will not significantly enhance solubility. Reliance must be placed on organic co-solvents (DMSO) and surfactants.[1]

Materials & Equipment

Reagents
  • Compound: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (>98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1] Note: Avoid DMSO stored in plastic for long periods; glass storage is preferred to prevent leaching.

  • Secondary Solvent (Optional): Ethanol (absolute), only if DMSO is incompatible with downstream assay.

  • Aqueous Vehicle: PBS (pH 7.[1]4) or HEPES buffered saline.[1]

  • Surfactant (Critical for Assay): Tween-20 or Triton X-100 (0.01% - 0.1% v/v in assay buffer).[1]

Equipment
  • Analytical Balance (readability 0.01 mg).[1]

  • Borosilicate Glass Vials (Amber, screw cap with PTFE liner).[1] Avoid Polystyrene.[1]

  • Vortex Mixer.[1]

  • Ultrasonic Water Bath (for breaking crystal lattices).[1]

  • Centrifuge (capable of 10,000 x g) for QC.

Protocol 1: Preparation of Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock in 100% DMSO.

Causality: We target 10 mM rather than 100 mM. While the compound can dissolve at higher concentrations, 10 mM reduces the risk of precipitation during freeze-thaw cycles and simplifies calculation for standard biological dilutions (1:1000 dilution yields 10 µM).

Workflow Diagram

StockPrep Start Weigh Compound (e.g., 3.18 mg) Calc Calculate DMSO Vol. (Vol = Mass / MW / Conc) Start->Calc Add Add Anhydrous DMSO (Center of vial) Calc->Add Mix Vortex (30s) & Sonicate (5 min) Add->Mix QC Visual Inspection (Clear solution?) Mix->QC QC->Mix Fail (Turbid) Store Aliquot & Freeze (-20°C or -80°C) QC->Store Pass

Figure 1: Step-by-step workflow for generating the primary DMSO master stock.

Step-by-Step Procedure
  • Weighing: Weigh approximately 3.2 mg of powder into a sterile amber glass vial. Record the exact mass (e.g., 3.18 mg).

    • Note: Static electricity can be an issue.[1] Use an anti-static gun if powder disperses.[1]

  • Calculation: Calculate the volume of DMSO required to reach 10 mM .

    • 
      [1]
      
    • Example:

      
      [1]
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. This ensures the breakdown of any crystal lattice energy.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the hydrophobic stock into aqueous assay media without precipitation.

The "Crash-Out" Risk: Adding 100% DMSO stock directly to a large volume of static water often causes the compound to precipitate immediately due to the rapid local increase in water polarity.

Solution: Use the Intermediate Dilution Step or Rapid Dynamic Mixing .

Workflow Diagram

Dilution Stock 10 mM DMSO Stock Inter Intermediate Dilution (10x Conc in 10% DMSO) Stock->Inter 1:10 Dilution (Add Stock to Buffer under Vortex) Final Final Assay Well (1x Conc, 1% DMSO) Inter->Final 1:10 Dilution (Add Inter to Buffer) Buffer Assay Buffer (+ 0.05% Tween-20) Buffer->Inter Buffer->Final

Figure 2: The Intermediate Dilution Strategy to prevent compound precipitation.

Step-by-Step Procedure
  • Prepare Assay Buffer: Ensure your assay buffer (PBS, Media) contains a low concentration of surfactant (e.g., 0.05% Tween-20 or 0.01% Triton X-100 ).[1] This stabilizes the hydrophobic compound in the aqueous phase.

  • Intermediate Dilution (10x):

    • Target: If final assay concentration is 10 µM, prepare a 100 µM intermediate.

    • Pipette 990 µL of Assay Buffer into a tube.

    • While vortexing the buffer , slowly add 10 µL of the 10 mM DMSO stock.

    • Result: A 100 µM solution in 1% DMSO.[1]

  • Final Dilution (1x):

    • Add the Intermediate Solution to your assay plate/wells to achieve the final concentration.

    • Result: 10 µM compound in 0.1% DMSO (well within tolerance for most cell/enzyme assays).[1]

Quality Control & Troubleshooting

Self-Validating the Solution

Before running a high-value experiment, validate solubility:

  • Light Scattering: If a plate reader is available, measure absorbance at 600 nm .[1] A high background compared to a DMSO-only blank indicates microprecipitation.[1]

  • Centrifugation Test:

    • Prepare a mock working solution (e.g., 100 µM).[1]

    • Centrifuge at 10,000 x g for 10 minutes.

    • Sample the supernatant and measure by HPLC or UV-Vis.[1]

    • If the concentration is <90% of expected, the compound has crashed out. Action: Increase DMSO percentage or surfactant concentration.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Turbidity in Stock Moisture in DMSOUse fresh, anhydrous DMSO.[1] Warm to 37°C.
Precipitate in Media "Shock" dilutionUse Intermediate Dilution method (see Sec 5).
Low Biological Activity Compound adhering to plasticUse low-binding plasticware or add 0.01% BSA/Tween.[1]
Crystals after Thawing Low Temp SolubilityVortex and warm to 37°C before opening the vial.

References

  • NIH National Center for Advancing Translational Sciences (NCATS). (2025).[1][2] Assay Guidance Manual: Compound Management and Solubility. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: Sulfonamide Derivatives and Physicochemical Properties. Retrieved from [Link]

Sources

Method

Application Note: Optimization of Solvation Protocols for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Abstract This technical guide provides a standardized protocol for the solvation, handling, and storage of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (MW: ~318.39 g/mol ). Belonging to the sulfonamide-benzamide cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the solvation, handling, and storage of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (MW: ~318.39 g/mol ). Belonging to the sulfonamide-benzamide class, this compound exhibits specific physicochemical properties that necessitate precise solvent selection to avoid precipitation and ensure experimental reproducibility. This document details optimal solvent systems (DMSO, DMF, Ethanol), preparation of stock solutions, and strategies for aqueous dilution in biological assays.

Physicochemical Profile

Understanding the molecular properties is the first step to successful solvation.

PropertyValueNotes
Chemical Name 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
Molecular Formula C₁₆H₁₈N₂O₃S
Molecular Weight 318.39 g/mol Use this value for Molarity calculations.
Structural Class Sulfonamide / BenzamideContains both hydrophobic (tolyl, benzoyl) and polar (sulfonamide, amide) moieties.
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)Moderate lipophilicity; low aqueous solubility.
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Sulfonyl O, Carbonyl O)

Solvent Compatibility Assessment

Primary Solvents (Stock Solutions)

For the preparation of high-concentration stock solutions, aprotic polar solvents are required to disrupt the crystal lattice of the benzamide core.

  • Dimethyl Sulfoxide (DMSO) [Recommended]:

    • Solubility: High (> 50 mM).

    • Application: Ideal for creating long-term storage stocks (typically 10 mM or 50 mM).

    • Caveat: DMSO is hygroscopic.[1] Keep containers tightly sealed to prevent water absorption, which can cause compound precipitation.

  • Dimethylformamide (DMF):

    • Solubility: High (> 50 mM).

    • Application: Alternative to DMSO if the specific biological assay is sensitive to sulfoxides.

    • Caveat: More volatile and toxic than DMSO; handle in a fume hood.

  • Ethanol (EtOH):

    • Solubility: Moderate (requires empirical testing, likely < 10 mM without warming).

    • Application: Used when assays are strictly intolerant to DMSO/DMF.

    • Caveat: Rapid evaporation can change concentration; lower solubility limit compared to DMSO.

Aqueous Buffers (Working Solutions)
  • Water/PBS/Tris:

    • Solubility: Very Low (< 100 µM typically).

    • Risk: The compound is prone to "crashing out" (precipitating) upon rapid dilution from organic stock into aqueous buffer.

    • Mitigation: Always use an intermediate dilution step or slow addition with vortexing.

Experimental Protocols

Preparation of 10 mM Stock Solution (Example)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh 3.18 mg of the solid compound into a sterile, amber glass vial (or polypropylene microcentrifuge tube).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution should be completely clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Serial Dilution for Biological Assays

Critical Step: Direct dilution from 100% DMSO stock to aqueous buffer often causes precipitation. Use a Step-Down Dilution strategy.

Protocol:

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Preparation of Assay Medium: Prepare your cell culture media or assay buffer.

  • Final Dilution:

    • Add the 1 mM DMSO solution to the media to achieve the desired final concentration (e.g., 10 µM).

    • Note: This results in a final DMSO concentration of 1%. Ensure your assay controls (Vehicle Control) contain the same % of DMSO.

    • Limit: Most cell-based assays tolerate up to 0.5% - 1% DMSO. For sensitive assays, limit DMSO to < 0.1%.

Decision Tree: Solvent Selection

Use the following logic to determine the best solvent system for your specific application.

SolventSelection Start Start: Choose Solvent System AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Enzymatic Enzymatic/Biochemical AssayType->Enzymatic InVivo In Vivo (Animal) AssayType->InVivo DMSOTol Is DMSO tolerated? CellBased->DMSOTol Enzymatic->DMSOTol Formulation Requires Formulation (e.g., Methylcellulose, Corn Oil) InVivo->Formulation StockDMSO Use DMSO Stock (Final conc < 0.5%) DMSOTol->StockDMSO Yes StockEtOH Use Ethanol Stock (Check solubility limit) DMSOTol->StockEtOH No

Figure 1: Decision matrix for selecting the optimal solvent based on experimental constraints.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Buffer "Crash out" effect due to rapid polarity change.Dilute the stock into a larger volume of buffer while vortexing. Do not add buffer to the stock.
Cloudy Stock Solution Saturation or water contamination in DMSO.Sonicate for 10 mins at 37°C. Ensure DMSO is anhydrous.
Loss of Potency Hydrolysis or freeze-thaw degradation.Use single-use aliquots. Store at -80°C. Check LC-MS purity if stored > 6 months.
Cytotoxicity High solvent concentration.Include a "Vehicle Only" control (e.g., 0.1% DMSO) to normalize data.

References

  • PubChem. Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Available at: [Link]

(Note: Specific biological data for this exact structure is limited in public databases; protocols are derived from standard operating procedures for the chemical class C16H18N2O3S).

Sources

Application

Formulation of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide for animal models

Application Note: Formulation & Administration of Stattic (STAT3 Inhibitor) for In Vivo Models Part 1: Executive Summary & Compound Profile Abstract Stattic is a non-peptidic small molecule that selectively inhibits the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Administration of Stattic (STAT3 Inhibitor) for In Vivo Models

Part 1: Executive Summary & Compound Profile

Abstract Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] While highly effective in vitro, its utility in animal models is frequently compromised by poor aqueous solubility and rapid precipitation in physiological buffers. This Application Note provides a validated, step-by-step formulation protocol to solubilize Stattic for Intraperitoneal (IP) and Oral (PO) administration, ensuring bioavailability while minimizing vehicle-induced toxicity.

Compound Physicochemical Profile

PropertyDataImplications for Formulation
Molecular Weight 318.39 g/mol Small molecule; rapid clearance likely.
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic; requires co-solvents.
Solubility (Water) < 1 mg/mLCritical: Will precipitate in pure PBS/Saline.
Solubility (DMSO) > 25 mg/mLExcellent primary solvent for stock solutions.
Stability High in DMSO (-20°C)Store stocks in aliquots; avoid freeze-thaw cycles.

Part 2: Mechanism of Action (Visualized)

Stattic functions by interacting directly with the SH2 domain of STAT3.[2][3] This blockade prevents the docking of STAT3 to phosphorylated tyrosine residues (Tyr705) on upstream receptors (e.g., IL-6R, EGFR) and prevents STAT3 homodimerization, a prerequisite for nuclear entry and DNA binding.

STAT3_Pathway Cytokine Cytokine/Growth Factor (IL-6, EGF) Receptor Receptor Tyrosine Kinase (Phosphorylation) Cytokine->Receptor Activates STAT3_Mono STAT3 Monomer (SH2 Domain Open) Receptor->STAT3_Mono Recruits Complex Stattic-STAT3 Complex (SH2 Blocked) STAT3_Mono->Complex Stattic Binding Dimer STAT3 Homodimer (pTyr-SH2 Interaction) STAT3_Mono->Dimer Normal Activation Stattic Stattic (Inhibitor) Stattic->Complex Intercalates SH2 Complex->Dimer BLOCKED Nucleus Nuclear Translocation & Transcription Dimer->Nucleus Gene Expression

Figure 1: Mechanism of Stattic inhibition. The compound selectively binds the SH2 domain, preventing the critical dimerization step required for transcriptional activity.

Part 3: Formulation Protocols

Warning: Do not attempt to dissolve Stattic directly into Saline or PBS. It will form a suspension that causes inconsistent dosing and potential peritoneal irritation.

Protocol A: Intraperitoneal (IP) Injection (Solution)

Best for: Acute efficacy studies, xenograft models. Target Concentration: 1–2 mg/mL (Dose: 10–20 mg/kg).

Reagents Required:

  • DMSO (Dimethyl sulfoxide), sterile, cell-culture grade.

  • PEG300 (Polyethylene glycol 300).

  • Tween 80 (Polysorbate 80).

  • Saline (0.9% NaCl) or PBS.

Vehicle Composition (The "10/40/5/45" Mix):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Step-by-Step Procedure:

  • Stock Preparation: Weigh Stattic powder and dissolve in 100% DMSO to create a 20 mg/mL stock solution . Vortex until completely clear.

    • Note: This stock can be stored at -20°C.

  • Co-Solvent Addition (Crucial Order):

    • In a fresh sterile tube, add the calculated volume of PEG300 to the DMSO stock. Vortex thoroughly.

    • Add Tween 80 . Vortex again. The solution should be clear and viscous.

    • Checkpoint: If the solution is cloudy here, sonicate at 37°C until clear.

  • Aqueous Phase:

    • Slowly add warm (37°C) Saline dropwise while vortexing.

    • Reasoning: Rapid addition of cold saline causes "solvent shock," precipitating the drug.

  • Final QC: Inspect for crystals under a light source. If clear, inject immediately.

Protocol B: Oral Gavage (PO) (Oil Solution)

Best for: Chronic dosing, minimizing injection stress. Target Concentration: 2–5 mg/mL.

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil (or Sesame Oil)

Step-by-Step Procedure:

  • Dissolve Stattic in 100% DMSO at 10x the final desired concentration.

  • Add Corn Oil to the DMSO solution.

  • Vortex and sonicate in a water bath at 40°C for 10 minutes.

  • Note: Stattic is more stable in oil than in aqueous buffers. This formulation can often be stored at RT for 24-48 hours (protect from light).

Part 4: Experimental Workflow & Dosing Strategy

The following workflow illustrates the decision logic for handling Stattic in vivo.

Formulation_Workflow Start Weigh Stattic Dissolve Dissolve in DMSO (Stock 20-50mg/mL) Start->Dissolve Route Select Route Dissolve->Route Add_PEG Add PEG300 (40%) & Tween 80 (5%) Route->Add_PEG IP Add_Oil Add Corn Oil (90%) Route->Add_Oil Oral Add_Saline Add Warm Saline (45%) DROPWISE Add_PEG->Add_Saline Check_IP Clear Solution? Add_Saline->Check_IP Check_IP->Dissolve No (Precipitate) Inject_IP IP Injection (Use within 30 min) Check_IP->Inject_IP Yes Sonicate Sonicate 40°C Add_Oil->Sonicate Gavage Oral Gavage Sonicate->Gavage

Figure 2: Formulation decision tree. Note the critical "Dropwise" step for IP formulation to prevent precipitation.

Dosing Guidelines

ParameterRecommendationNotes
Effective Dose 10 – 20 mg/kgDoses <5 mg/kg are rarely effective; >50 mg/kg increases ROS toxicity.
Frequency Daily (QD) or Every Other Day (Q2D)Half-life is relatively short; daily dosing preferred for tumor models.
Control Group Vehicle Only (Same % DMSO/PEG)Mandatory. DMSO/PEG can induce mild inflammation; controls must match exactly.
Toxicity Signs Weight loss >15%, lethargyStattic can inhibit Glutathione Reductase (off-target), causing oxidative stress [3].

Part 5: Quality Control & Troubleshooting

Self-Validating the Formulation: Before injecting the first animal, perform a "Mock Dilution" :

  • Prepare 100 µL of the final formulation.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Check for a pellet.

    • No Pellet: Drug is in solution.[4][5][6][7][8] Proceed.

    • Pellet Visible: Formulation failed. Do not inject. The drug will remain in the peritoneum and not reach systemic circulation.

Common Pitfalls:

  • Cold Saline: Adding 4°C saline to the PEG/DMSO mix will crash the drug out. Always use 37°C buffer.

  • pH Shock: Stattic is sensitive to low pH. Ensure Saline/PBS is pH 7.4.

  • Plasticware: Highly lipophilic drugs can bind to certain plastics. Use polypropylene tubes and minimize residence time in the syringe.

References

  • Schust, J., Sperl, B., Hollis, A., Mayer, T. U., & Berg, T. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235–1242. Link

    • Foundational paper describing the discovery and mechanism of St
  • SelleckChem. Stattic Protocol and Chemical Data. Link

    • Source for solubility d
  • Zhang, X., et al. (2021). STAT3 inhibitor Stattic in inhibiting glutathione reductase and inducing ROS-mediated cell death.[9] OncoTargets and Therapy, 14, 3941. Link

    • Critical reference for off-target toxicity (ROS generation)
  • Li, Di, & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Authoritative text on formulation strategies (Cosolvent systems like DMSO/PEG).

Sources

Method

Application Note: Establishing Storage Conditions and Shelf Life for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate storage conditions and determining the shelf life of the novel compound 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate storage conditions and determining the shelf life of the novel compound 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. In the absence of specific pre-existing stability data for this molecule, this application note synthesizes industry-standard best practices, drawing from authoritative regulatory guidelines and the inherent chemical nature of the compound. The protocols outlined herein are designed to be self-validating, providing a robust framework for ensuring the integrity, purity, and potency of this chemical entity throughout its lifecycle in a research and development setting.

Introduction: The Imperative of Chemical Stability

The reliability and reproducibility of any scientific investigation involving a chemical compound are fundamentally dependent on the stability of that compound. Degradation of a starting material or test article can lead to erroneous experimental results, loss of potency, and the formation of unknown impurities with potentially confounding biological or chemical activities. For 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, a molecule possessing both benzamide and sulfonamide functionalities, understanding its stability profile is critical for its effective use in research and development.

This guide provides a systematic approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to proactively determine the compound's intrinsic stability and define optimal storage parameters.[1][2][3]

Molecular Structure and Potential Degradation Pathways

A preliminary analysis of the structure of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is crucial for anticipating its potential chemical liabilities.

  • Amide Bond: The central benzamide linkage is a primary site for potential hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, yielding 4-(dimethylsulfamoyl)benzoic acid and 3-methylaniline as degradation products.[4][5]

  • Sulfonamide Group: While generally more stable than amides, the sulfonamide group can also undergo hydrolysis under harsh conditions.

  • Aromatic Rings: The phenyl rings could be susceptible to oxidative degradation, particularly in the presence of free radicals or strong oxidizing agents. Photodegradation is also a possibility, where exposure to light, especially UV radiation, could induce reactions.[6][7]

Understanding these potential pathways is the foundation for designing meaningful forced degradation studies.

Recommended General Storage and Handling

Pending a full stability study, the following precautionary storage conditions are recommended to minimize degradation.

Table 1: Recommended Initial Storage and Handling Protocols

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.Lower temperatures decrease the rate of chemical reactions, including hydrolysis and oxidation.
Humidity Store in a desiccated environment. Use of a desiccator or sealed containers with desiccant is advised.Minimizes the availability of water for potential hydrolytic degradation of the amide bond.
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents potential photolytic degradation.[8][9]
Atmosphere For highly sensitive applications or long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).Displaces oxygen to prevent oxidative degradation.
Container Use a tightly sealed, inert container (e.g., glass or polypropylene).Prevents contamination and exposure to atmospheric moisture and oxygen.

Protocol for a Comprehensive Stability Assessment

To empirically determine the shelf life, a formal stability study is required. The following protocols are based on the ICH Q1A(R2) guideline.[3][10]

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11][12][13]

Protocol 4.1.1: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent peak from any faster or slower eluting impurities. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying the optimal wavelength for quantification and can assist in peak purity analysis.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[14][15]

Protocol 4.2.1: Forced Degradation Conditions

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photostability: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][16]

For each condition, a control sample (dissolved in the same solvent but not stressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance. If significant degradation is observed, the stress conditions should be made milder.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid, 105°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks appear Method Confirm Stability-Indicating Nature of Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway start Prepare Solutions of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under recommended storage conditions and to evaluate the impact of short-term excursions outside these conditions.

Protocol 4.3.1: Stability Study Setup

  • Batch Selection: Use at least one representative batch of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide with a purity of >98%.

  • Container Closure System: Store the compound in the intended long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place samples in calibrated stability chambers set to the conditions outlined in Table 2.

  • Testing Schedule: Pull samples at the specified time points and analyze using the validated stability-indicating HPLC method.

Table 2: ICH Recommended Stability Testing Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency (Time Points)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are performed if significant change occurs during accelerated studies.

Data Evaluation and Shelf-Life Determination

The stability data should be evaluated to monitor for any changes in the purity of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide and the appearance of any degradation products.

Table 3: Example Stability Data Summary

Time PointConditionPurity (%)Individual Unspecified Degradant (%)Total Degradants (%)
0 -99.8<0.050.2
3 Months 25°C/60%RH99.7<0.050.3
3 Months 40°C/75%RH99.20.150.8
6 Months 25°C/60%RH99.7<0.050.3
6 Months 40°C/75%RH98.50.251.5

Interpretation:

  • At the recommended long-term storage condition (25°C/60%RH), the compound shows minimal degradation over 6 months.

  • Under accelerated conditions (40°C/75%RH), a noticeable increase in total degradants is observed, suggesting that prolonged exposure to high heat and humidity should be avoided.

A preliminary shelf life can be extrapolated from the long-term data, provided that no significant changes are observed. For research purposes, a re-test date is often established, at which point the material should be re-analyzed to confirm its purity and suitability for use.

Shelf_Life_Determination_Logic cluster_legend start Collect Stability Data (Long-term & Accelerated) eval_accel Evaluate Accelerated Data (6 months) start->eval_accel no_change_accel No Significant Change eval_accel->no_change_accel True change_accel Significant Change* eval_accel->change_accel False eval_long Evaluate Long-Term Data extrapolate Extrapolate Shelf Life from Long-Term Data eval_long->extrapolate no_change_accel->eval_long intermediate Perform Intermediate Study (30°C/65%RH) change_accel->intermediate retest Establish Re-test Date extrapolate->retest intermediate->eval_long l1 *Significant Change: Failure to meet acceptance criteria for purity or degradation products.

Caption: Decision logic for shelf-life estimation.

Conclusion

The stability of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is a critical parameter that must be understood to ensure the quality and reliability of research data. By implementing a systematic approach based on ICH guidelines, including the development of a stability-indicating analytical method, conducting forced degradation studies, and performing long-term and accelerated stability testing, researchers can confidently establish appropriate storage conditions and a scientifically justified shelf life or re-test date for this compound. The protocols and principles outlined in this application note provide a robust framework for achieving this essential objective.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in >60 wt% H2SO4. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Retrieved from [Link]

  • PubMed. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • SciSpace. (n.d.). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. Retrieved from [Link]

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yields of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Topic: Troubleshooting Low Synthesis Yields Target Molecule: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary & Chemical L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Synthesis Yields Target Molecule: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Logic

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide involves forming an amide bond between 4-(dimethylsulfamoyl)benzoic acid (the electrophile) and 3-methylaniline (the nucleophile).

The Core Challenge: The primary cause of low yields in this specific reaction is often a misunderstanding of the electronic effects at play:

  • Electrophile Sensitivity: The 4-dimethylsulfamoyl group is strongly electron-withdrawing. If you activate this as an acid chloride, the carbonyl carbon becomes highly electrophilic . While this theoretically speeds up the reaction, it also makes the intermediate extremely susceptible to hydrolysis by trace moisture.

  • Nucleophile Deactivation: While 3-methylaniline is a competent nucleophile, the generation of HCl (in acid chloride protocols) can rapidly protonate the amine, rendering it unreactive as an ammonium salt (

    
    ) unless a sufficient proton scavenger is present.
    

This guide provides a self-validating troubleshooting workflow to isolate these variables and restore high yields.

Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode using the observation logic below.

TroubleshootingFlow Start Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 SM (Acid) Recovered CheckTLC->Result1 Major Peak Result2 SM (Amine) Recovered CheckTLC->Result2 Major Peak Result3 Complex Mixture / Spots CheckTLC->Result3 Many Peaks Action1 Issue: Hydrolysis of Activated Species Fix: Dry Solvents / Inert Atmosphere Result1->Action1 Action2 Issue: Amine Protonation or Deactivation Fix: Increase Base (DIPEA/TEA) > 2.5 eq Result2->Action2 Action3 Issue: Side Reactions / Decomposition Fix: Lower Temp (0°C) or Switch to HATU Result3->Action3

Caption: Diagnostic logic tree for identifying the root cause of failure based on crude reaction analysis.

Critical Protocol Optimization

Method A: The Acid Chloride Route (Recommended for Scale)

This method is generally preferred for benzamides but requires strict moisture control due to the electron-withdrawing sulfonamide group.

The Protocol:

  • Activation: Suspend 4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT until gas evolution ceases (approx 1-2 h).

    • Checkpoint: The solution should become clear. If solid remains, activation is incomplete.

  • Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure. Do not skip this. Excess oxalyl chloride will react with your amine to form impurities.

  • Coupling: Re-dissolve the acid chloride residue in anhydrous DCM.

  • Addition: Add a mixture of 3-methylaniline (1.05 eq) and Triethylamine (2.5 eq) in DCM dropwise to the acid chloride solution at 0°C .

    • Why? The base must be present during addition to neutralize HCl immediately.

  • Workup: Wash with 1N HCl (removes unreacted aniline), then Sat.

    
     (removes unreacted acid), then Brine.
    

Troubleshooting Table: Acid Chloride Method

ObservationProbable CauseCorrective Action
White precipitate forms immediately upon adding amine Formation of Amine-HCl salt (Normal) OR Hydrolysis (Bad).Check pH. If acidic, add more base. If pH > 9, the solid is likely the salt byproduct (good).
Yield < 40% and Acid Starting Material recovered Hydrolysis of the acid chloride before coupling.[1]Ensure DCM is distilled/dried. Use a Schlenk line. Minimize air exposure during the concentration step.
Product is an oil/gum Sulfonamide "oiling out" due to impurities.Triturate with cold diethyl ether or hexanes/EtOAc (9:1) to induce crystallization [1].[2][3]
Method B: Coupling Agents (HATU/EDC)

Use this if you lack anhydrous facilities or if the acid chloride route yields intractable tars.

The Protocol:

  • Dissolve Acid (1.0 eq) in DMF (Concentration ~0.2 M).

  • Add DIPEA (3.0 eq) .

  • Add HATU (1.1 eq) . Stir for 5-10 mins to form the activated ester.

    • Note: The solution usually turns yellow/orange.

  • Add 3-methylaniline (1.1 eq) . Stir at RT for 2-12 h.

Why this fails:

  • DMF Removal: DMF is hard to remove and can solubilize the product during aqueous workup, leading to "missing" product.

  • Solution: Dilute the reaction mixture with a massive excess of water (10x volume) to precipitate the product, or extract with EtOAc and wash with

    
     solution (5%) to pull out DMF.
    

Purification & Isolation (The "Oiling Out" Problem)

Sulfonamide derivatives often exhibit poor crystallization behavior. If your yield is technically high but you cannot isolate a solid, follow this guide.

Solubility Profile
  • Soluble in: DMF, DMSO, Acetone, Hot Ethanol, Ethyl Acetate.

  • Insoluble in: Water, Hexanes, Diethyl Ether.

Recrystallization Strategy

If the crude product is solid but impure:

  • Solvent System: Ethanol/Water or Isopropanol/Water (70:30) is the gold standard for sulfonamides [2].

  • Procedure: Dissolve in minimum hot ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then 4°C.

  • Rescue: If it oils out, reheat to dissolve, add a seed crystal, and cool very slowly (wrap flask in foil/towel).

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that is less polar than the starting amine, but the yield is low. What is it? A: This is likely the target amide. Amides are generally less polar than their corresponding anilines and acids. If the spot is weak, your coupling efficiency is low. If the spot is strong but mass is low, you are losing product in the aqueous layer of the workup. Check the aqueous layer by LCMS.

Q: Can I use Pyridine as both solvent and base? A: Yes, but pyridine is nucleophilic and can form N-acylpyridinium salts. While these are reactive intermediates, pyridine is difficult to remove and can trap the product. Using DCM with TEA/DIPEA is cleaner for workup.

Q: My 3-methylaniline is dark brown. Does this matter? A: Yes. Anilines oxidize over time. Oxidized impurities can act as radical scavengers or simply lower the effective stoichiometry of the nucleophile. Distill your aniline if it is significantly colored, or increase equivalents to 1.2-1.3 eq.

Q: Why is the acid chloride step turning black? A: Decomposition. The sulfonamide group is thermally stable, but if you heat the oxalyl chloride reaction too vigorously, you can degrade the aromatic ring or induce polymerization. Keep the activation step at RT or below.

References

  • BenchChem. (2025).[2][4] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 3

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from 5

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
  • Sigma-Aldrich. (n.d.).[6] 4-(Dimethylamino)benzoic acid Product Information. (Reference for general benzoic acid derivative handling). Retrieved from 6[6]

Sources

Optimization

Technical Support Center: Stability of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide in DMSO

Prepared by: Senior Application Scientist, Advanced Chemical Biology Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(dimethylsulfamo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Biology Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. It addresses common questions and troubleshooting scenarios related to the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO).

Overview: Understanding the Molecule

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is a molecule featuring two key functional groups: a benzamide linkage and a dimethylsulfamoyl group. The stability of this compound in solution is critical for generating reliable and reproducible experimental data. This guide will explore the factors that can influence its integrity in DMSO, a common solvent for compound storage in high-throughput screening and other biological assays.

Caption: Structure of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound in DMSO?

Answer: The two primary points of potential degradation in 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide are the amide and sulfonamide bonds. Both are susceptible to hydrolysis, a chemical reaction with water that would cleave the molecule into smaller constituents.

  • Amide Hydrolysis: This is often the more significant concern. The amide bond (-CO-NH-) can be cleaved, especially under strong acidic or basic conditions, to yield a carboxylic acid and an amine.

  • Sulfonamide Hydrolysis: The sulfonamide bond (-SO₂-NH-) is generally more stable than an amide bond but can still be hydrolyzed under harsh conditions, particularly acidic ones, to yield a sulfonic acid and an amine.[1][2]

The primary catalyst for this degradation in a typical lab setting is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, the water content of your DMSO and the humidity of the storage environment are critical variables.

Caption: Primary degradation pathway via amide bond hydrolysis.

Q2: My compound precipitated out of the DMSO stock solution upon storage. Is it degraded?

Answer: Not necessarily. Precipitation after storage is a common issue and is more often related to physical properties than chemical degradation. Here are the most common causes:

  • Hygroscopicity of DMSO: As DMSO absorbs ambient moisture, the polarity of the solvent mixture increases. This can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate.[3] Studies have shown that water is a more significant cause of compound loss from solution than oxygen.[4][5]

  • Temperature Fluctuations: The solubility of most compounds is temperature-dependent. If you store your stock solution at a low temperature (e.g., -20°C or -80°C), the compound's solubility limit may be exceeded, leading to precipitation. DMSO itself freezes at 18.5°C.[3] Freeze-thaw cycles can exacerbate this issue.[6][7]

  • Supersaturated Solution: It's possible the initial solution was supersaturated. Gentle warming or sonication may have temporarily dissolved the compound above its equilibrium solubility at room temperature, and over time, the excess material crystallizes out.

Troubleshooting Steps:

  • Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[6]

  • If it redissolves, consider aliquoting the stock into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Always use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to humid air.

Q3: How long can I store my stock solution at -20°C?

Answer: For most compounds dissolved in high-quality, anhydrous DMSO, stock solutions can be stable for extended periods when stored properly. A general guideline is storage at -20°C for up to 3 months or at -80°C for longer durations.[6]

However, stability is compound-specific. An accelerated stability study showed that most compounds in a diverse library were stable for 15 weeks at an elevated temperature of 40°C.[4] Another study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for a 2-year period at 4°C.[8]

Best Practice: The only way to be certain about the stability of your specific compound under your exact storage conditions is to perform a stability study.

Troubleshooting Guide: Stability Assessment Protocol

If you observe inconsistent results or suspect degradation, a focused stability study is warranted. This protocol provides a robust framework for assessing the stability of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide in DMSO.

Objective: To quantify the concentration of the parent compound and detect any potential degradation products over time under various storage conditions.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

LC-MS is the gold standard for stability studies as it can separate the parent compound from impurities and degradation products and provide mass information for identification.[9][10]

Stability_Study_Workflow cluster_prep 1. Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis (LC-MS) cluster_data 4. Data Interpretation A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Vials for Each Time Point & Condition A->B C1 Condition 1: -20°C B->C1 C2 Condition 2: 4°C B->C2 C3 Condition 3: Room Temp (25°C) B->C3 D T=0 Analysis (Immediate) B->D Control E Analyze Samples at Time Points (e.g., 1, 4, 12 weeks) C1->E C2->E C3->E F Quantify Parent Peak Area D->F E->F G Search for New Peaks (Degradants) E->G H Calculate % Remaining vs. T=0 F->H I Determine Degradation Rate H->I

Caption: Experimental workflow for a comprehensive stability study.

Detailed Experimental Protocol
  • Materials:

    • 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (high purity solid)

    • Anhydrous DMSO (spectrophotometric grade or higher)

    • HPLC-grade Acetonitrile (ACN) and Water

    • Formic Acid (FA) or other modifier for mobile phase

    • Autosampler vials with inert caps

  • Stock Solution Preparation (Time=0):

    • Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution using brief vortexing or sonication.

    • Immediately take an aliquot of this fresh stock, dilute it to a working concentration (e.g., 10 µM) in ACN/Water (50:50), and inject it into the LC-MS. This is your crucial T=0 reference sample.

    • Dispense the remaining 10 mM stock into multiple small-volume aliquots in tightly sealed vials, one for each planned time point and condition.

  • Incubation:

    • Place the aliquots for each condition into their respective storage environments: -20°C, 4°C, and room temperature (~25°C).

    • Protect the room temperature samples from direct light.

  • Analysis at Subsequent Time Points (e.g., 1, 4, 12 weeks):

    • At each time point, retrieve one vial from each storage condition.

    • Allow the frozen samples to thaw completely and equilibrate to room temperature. Vortex briefly.

    • Prepare a dilution identical to the T=0 sample (e.g., to 10 µM in ACN/Water).

    • Analyze by LC-MS using the same method as the T=0 sample.

  • LC-MS Analysis & Data Interpretation:

    • Monitor the peak area of the parent compound's mass ion.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Time_X / Peak Area at Time_0) * 100.

    • Examine the chromatograms for the appearance of new peaks that were not present at T=0. If new peaks are observed, analyze their mass spectra to identify potential degradation products.

Summary of Expected Stability & Best Practices

Based on general stability studies of small molecules in DMSO, the following outcomes can be anticipated.[4][5][8]

Storage ConditionExpected Stability (at 12 weeks)Key Considerations
-80°C >99% RemainingOptimal for long-term archival storage.
-20°C >98% RemainingExcellent for routine use; minimize freeze-thaw cycles by aliquoting.[6]
4°C 90-99% RemainingGood for short-term (days to weeks) storage. Risk of water absorption is higher than when frozen.
Room Temperature (~25°C) 85-95% RemainingNot recommended for long-term storage. Increased risk of hydrolysis, especially in non-anhydrous DMSO.
Best Practices for Storage and Handling:
  • Use High-Purity Solvents: Always start with a new bottle of anhydrous, high-purity DMSO.[11]

  • Minimize Water Exposure: Purchase small bottles of DMSO to avoid repeated opening. After opening, purge the headspace with an inert gas like argon or nitrogen before resealing.

  • Aliquot Stocks: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.[7]

  • Proper Sealing: Use high-quality vials with PTFE-lined caps to ensure an airtight seal.

  • Label Clearly: All vials should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

By following these guidelines and, when necessary, performing a dedicated stability study, researchers can ensure the integrity of their experimental compounds and the validity of their scientific results.

References
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. Available from: [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]

  • Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 923-933. Available from: [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available from: [Link]

  • Recent Advance on Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant - ResearchGate. Available from: [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. Available from: [Link]

  • Białk-Bielińska, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Available from: [Link]

  • Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... - ResearchGate. Available from: [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]

  • Santos, J. I., & Pilli, R. A. (2003). Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. The Journal of Organic Chemistry, 68(22), 8565-8568. Available from: [Link]

  • “Green” Oxidant (Oxygen) Mediated Synthesis of N-(2-(Methylsulfonyl)ethyl)amide Derivatives Using DMSO as a Dual Synthon and Solvent. Organic Letters. Available from: [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available from: [Link]

  • Lee, J. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2357-2366. Available from: [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394. Available from: [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC. Available from: [Link]

  • 3-Methyl-N-(4-methylphenyl)benzamide - PMC. Available from: [Link]

  • Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. International Journal of Chemical Studies. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Structure-guided design of ISOX-DUAL-based Degraders targeting BRD4 and CBP/EP300. ChemRxiv. Available from: [Link]

  • The effects of DMSO on DNA conformations and mechanics. Biophysical Journal. Available from: [Link]

  • A potential photo-protective, antioxidant function for DMSO in marine phytoplankton. PLOS ONE. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • Solubility Data of DMSO. Scribd. Available from: [Link]

  • Analytical Methods - CONICET. Available from: [Link]

  • Modeling and Simulation of N‐(3‐Aminio‐4 methylphenyl)benzamide Synthesis in a Microreactor. ResearchGate. Available from: [Link]

  • Dimethylsulphoxide (DMSO) in biological samples: A comparison of the TiCl3 and NaBH4 reduction methods using headspace analysis. ResearchGate. Available from: [Link]

  • Dimethyl Sulfoxide. MP Biomedicals. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-methylphenyl)benzamide Synthesis Optimization

Topic: Optimizing Reaction Temperature for N-(3-methylphenyl)benzamide Synthesis Ticket ID: TS-ORG-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & React...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-(3-methylphenyl)benzamide Synthesis Ticket ID: TS-ORG-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Welcome to the Technical Support Center. You are likely performing an amide coupling via nucleophilic acyl substitution between 3-methylaniline (m-toluidine) and benzoyl chloride .

While this reaction is kinetically favored, temperature is the single most critical variable governing the trade-off between conversion rate and impurity profile . This guide moves beyond standard "recipes" to explain the thermodynamic and kinetic control points required for pharmaceutical-grade purity.

The Reaction


Critical Temperature Control Protocol

The synthesis operates in two distinct thermal phases.[1][2] Deviating from this profile is the primary cause of low yield and colored impurities.

Phase 1: The Kinetic Control Phase ( to )

Objective: Suppress exotherm and prevent side reactions.

  • Action: The addition of benzoyl chloride to the amine solution must occur at

    
     (Ice/Water bath).
    
  • The "Why" (Thermodynamics):

    • Exotherm Management: The reaction is highly exothermic (

      
      ).[3] Rapid addition at Room Temperature (RT) can cause a localized "runaway," leading to solvent boiling or vaporization of the acid chloride.
      
    • Selectivity: At

      
      , the nucleophilicity of the amine is sufficient to attack the carbonyl carbon. However, the activation energy (
      
      
      
      ) for side reactions—specifically the oxidation of m-toluidine (turning the solution purple/brown) or the hydrolysis of benzoyl chloride by trace moisture—is not met.
Phase 2: The Thermodynamic Completion Phase ( to )

Objective: Drive reaction to completion.

  • Action: After addition is complete, remove the cooling bath and allow the mixture to stir at RT for 1–3 hours.

  • The "Why" (Kinetics):

    • As the concentration of reactants drops, the reaction rate slows (Rate

      
      ).
      
    • Warming to RT increases the rate constant (

      
      ), ensuring the final traces of sterically hindered or dilute reactants are consumed.
      

Visualizing the Workflow & Logic

The following diagrams illustrate the process flow and the decision logic for temperature-based troubleshooting.

Figure 1: Optimized Reaction Workflow

ReactionWorkflow Start Start: Reagent Prep Cooling Phase 1: Cooling (0-5°C) Start->Cooling Dissolve Amine + Base Addition Dropwise Addition of Benzoyl Chloride Cooling->Addition Maintain < 5°C Warming Phase 2: Warming (20-25°C) Addition->Warming Addition Complete Quench Quench & Workup (Remove Salts) Warming->Quench TLC: SM Consumed

Caption: Two-stage thermal profile ensuring kinetic control during addition and thermodynamic completion during stirring.

Figure 2: Impurity Diagnostic Logic

ImpurityLogic Issue Observed Issue Purple Purple/Pink Color Issue->Purple WhiteP Excess White Precipitate (Insoluble in Water) Issue->WhiteP Oil Oily Product (Not Solidifying) Issue->Oil Cause1 Oxidation of Toluidine (Temp > 10°C during add) Purple->Cause1 Diagnosis Cause2 Benzoic Acid formation (Hydrolysis due to moisture) WhiteP->Cause2 Diagnosis Cause3 Solvent Trapping or Impurities lowering MP Oil->Cause3 Diagnosis

Caption: Diagnostic tree linking visual cues (color, state) to temperature and moisture deviations.

Data & Optimization Tables

The following data summarizes the impact of temperature deviations on the reaction profile.

Temperature ZoneReaction RatePrimary Risk / Side EffectYield Impact
< 0°C Very SlowViscosity increases; reagents may precipitate out of solution, leading to heterogeneous mixing.Low (Incomplete)
0°C – 5°C Optimal Minimal. Kinetic control is achieved.[4]High (>90%)
25°C (Initial) FastRunaway Exotherm. Localized heating causes oxidation of amine (Purple color).Moderate (Impure)
> 50°C Very FastHydrolysis of Benzoyl Chloride (if not strictly anhydrous); Vaporization of reactants.Low

Troubleshooting & FAQs

Q1: The reaction mixture turned a dark purple/pink color. Is the product ruined?

Diagnosis: This indicates oxidation of the m-toluidine . Cause: The reaction temperature likely spiked above


 during the addition of benzoyl chloride. Anilines are susceptible to oxidation, forming colored quinone-like species.
Solution: 
  • Continue the reaction; the impurity is often minor by mass despite the intense color.

  • During workup, wash the organic layer with 1M HCl (removes unreacted amine) and then a saturated sodium bisulfite solution (can help reduce oxidized species).

  • Recrystallize from hot ethanol/water to remove the color.

Q2: I see a heavy white precipitate immediately upon addition. What is it?

Diagnosis: This is likely Triethylamine Hydrochloride (TEA·HCl) or the product itself. Analysis:

  • If you are using a non-polar solvent (like Toluene or Ether), the salt byproduct is insoluble. This is normal.

  • Verification: Add water. If the solid dissolves, it was the salt. If it remains, it is your product (N-(3-methylphenyl)benzamide) precipitating early.

  • Action: If stirring becomes difficult, add more solvent. Do not heat to dissolve it during the addition phase.

Q3: Can I use "Green" methods like microwave synthesis?

Answer: Yes, but the protocol changes entirely.

  • Method: Solvent-free or minimal solvent.

  • Conditions: High temperature (

    
    +) for short duration (1–5 mins).
    
  • Note: This works because the short reaction time prevents the extensive degradation that would occur if you heated a batch reactor for hours. Do not apply microwave temperatures to a standard 3-hour batch protocol.

Q4: My product is an oil, but literature says it should be a solid (MP ~125°C).

Diagnosis: Impressed solvent or unreacted benzoyl chloride (acting as a plasticizer). Solution:

  • Evaporate solvent completely (high vacuum).

  • Triturate (grind) the oil with cold hexanes or pentane. This removes lipophilic impurities and induces crystallization.[5]

  • Check NMR for residual solvent peaks.

References

  • Gowda, B. T., et al. (2008).[6] "Structure of N-(3-methylphenyl)-benzamide." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Organic Syntheses. (1927). "Benzanilide (General Schotten-Baumann Protocol)." Organic Syntheses, Coll.[7] Vol. 1, p.82. Available at: [Link]

  • RSC Advances. (2019). "Solvent- and transition metal-free amide synthesis." Royal Society of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, a molecule of interest in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Furthermore, a critical comparison with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is presented to offer a comprehensive perspective on its characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, with its distinct aromatic and aliphatic regions, NMR offers a unique fingerprint, enabling confident identification and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Analysis

In the absence of experimentally acquired spectra, we turn to validated computational prediction tools to generate a reliable spectral forecast for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. The following analysis is based on predictions generated using freely available online databases and algorithms which employ a combination of hierarchical organization of spherical environments (HOSE) codes and machine learning approaches.[3][4][5][6]

Molecular Structure and Proton/Carbon Numbering:

To facilitate the spectral analysis, the atoms of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide are systematically numbered as follows:

Caption: Numbering scheme for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d2HH-2, H-6Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded.
~7.95d2HH-3, H-5Protons ortho to the electron-withdrawing sulfamoyl group are also deshielded.
~7.60s1HH-14Aromatic proton on the 3-methylphenyl ring, appearing as a singlet or narrow triplet.
~7.35t1HH-16Aromatic proton on the 3-methylphenyl ring, split by two neighboring protons.
~7.20d1HH-18Aromatic proton on the 3-methylphenyl ring, ortho to the amide nitrogen.
~7.10d1HH-17Aromatic proton on the 3-methylphenyl ring.
~8.50s1HN-H (Amide)The amide proton is typically broad and its chemical shift is solvent and concentration dependent.
~2.80s6HN(CH₃)₂The two methyl groups on the sulfamoyl nitrogen are equivalent and appear as a sharp singlet.
~2.40s3HAr-CH₃The methyl group on the 3-methylphenyl ring appears as a singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165.5C-7 (C=O)The carbonyl carbon of the amide is characteristically downfield.
~142.0C-4Aromatic carbon attached to the electron-withdrawing sulfamoyl group.
~138.5C-1Aromatic carbon attached to the carbonyl group.
~139.0C-15Aromatic carbon bearing the methyl group.
~138.0C-13Aromatic carbon attached to the amide nitrogen.
~129.5C-3, C-5Aromatic carbons ortho to the sulfamoyl group.
~128.0C-2, C-6Aromatic carbons ortho to the carbonyl group.
~129.0C-16Aromatic carbon on the 3-methylphenyl ring.
~125.0C-18Aromatic carbon on the 3-methylphenyl ring.
~122.0C-14Aromatic carbon on the 3-methylphenyl ring.
~121.0C-17Aromatic carbon on the 3-methylphenyl ring.
~38.0N(CH₃)₂The two equivalent methyl carbons of the dimethylsulfamoyl group.
~21.5Ar-CH₃The methyl carbon of the 3-methylphenyl group.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structure elucidation, a comprehensive characterization often involves orthogonal techniques.[7][8][9] HPLC and Mass Spectrometry are mainstays in pharmaceutical analysis, each with unique strengths and limitations compared to NMR.[2][10]

Caption: Relationship between NMR, HPLC, and MS in compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique ideal for assessing the purity of a sample and quantifying its components.[2][9]

  • Strengths:

    • High Sensitivity: HPLC with UV or other detectors can detect impurities at very low levels.

    • Quantitative Accuracy: With appropriate standards, HPLC provides highly accurate and precise quantification.

    • Robustness: It is a well-established and reliable technique for quality control.

  • Limitations in Comparison to NMR:

    • Limited Structural Information: HPLC retention time alone is not sufficient for definitive structural identification of an unknown compound.

    • Dependence on Reference Standards: Accurate identification and quantification require certified reference materials.

    • Destructive: The sample is typically not recoverable after analysis.

For 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, an HPLC method would be crucial for determining its purity profile, separating it from any starting materials, by-products, or degradation products. However, it would not be able to confirm the identity of the main peak without a previously characterized standard.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[9]

  • Strengths:

    • Exceptional Sensitivity: MS can detect analytes at femtomole or even lower concentrations.

    • Molecular Weight Determination: It provides a precise molecular weight, which is a critical piece of data for confirming the identity of a compound.

    • Structural Information through Fragmentation: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide structural clues by analyzing the fragmentation patterns of the molecule.

  • Limitations in Comparison to NMR:

    • Isomer Differentiation: MS often cannot distinguish between isomers (e.g., ortho, meta, para isomers) that have the same molecular weight.

    • Limited Stereochemical Information: It provides little to no information about the three-dimensional arrangement of atoms.

    • Complex Spectra for Mixtures: Analyzing complex mixtures can be challenging without prior separation.

In the analysis of our target molecule, MS would be invaluable for confirming the molecular weight (C₁₆H₁₈N₂O₃S, MW: 318.39 g/mol ). Fragmentation analysis could help confirm the presence of the dimethylsulfamoyl, benzoyl, and methylphenyl moieties. However, it would not be able to definitively establish the substitution pattern on the aromatic rings.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: A typical workflow for NMR sample analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Conclusion: A Synergistic Approach to Characterization

References

  • BioPharm International. (2004). A Case Study of Developing Analytical Methods. [Link]

  • Cheminfo. (n.d.). Simulate and predict NMR spectra. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • S. Nworie, F., F. I. Nwabue, and W. J. O. Oti. (2015). “Comparison of Analytical Techniques in the Characterization of Complex Compounds”. Chemical Science International Journal 9 (2):1-19. [Link]

  • MicroCombiChem. (2021). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

  • Soni N. Nara. (2020). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Scientia Ricerca. (2017). Brief on -Hyphenated Methods of HPLC for Determining the Presence of Solutes. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2023). Case Studies on Analytical Techniques: Unlocking Insights and Advancements. [Link]

  • Office of Justice Programs. (1978). ANALYTICAL TECHNIQUES FOR THE COMPARISON AND CHARACTERIZATION OF ILLICIT DRUGS - A REVIEW. [Link]

  • Innovations in Pharmaceutical Technology. (2024). Innovations in Analytical Methodologies for Biopharmaceutical Characterization. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Université de Reims Champagne-Ardenne. (n.d.). NMR-based identification of specialized metabolites. [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • COLMAR. (n.d.). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. [Link]

  • DOI. (2019). NMR paper_Suppporting information_02132019. [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide for Purity Confirmation

Introduction In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and drug safety. For a novel compound such as 4-(dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and drug safety. For a novel compound such as 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (Molecular Formula: C₁₆H₁₈N₂O₃S), elemental analysis serves as a fundamental, quantitative technique to verify its empirical formula. This guide provides an in-depth comparison of the principal method for this purpose—Combustion (CHNS) Analysis—with complementary techniques used for assessing other aspects of elemental purity.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind analytical choices, offering a practical framework for validating the elemental composition of active pharmaceutical ingredients (APIs). We will explore the gold-standard combustion method in detail and contrast it with Inductively Coupled Plasma (ICP) based methods, which address the critical, yet distinct, challenge of trace elemental impurities.

Part 1: The Gold Standard for Empirical Formula Verification: Combustion (CHNS) Analysis

Combustion analysis is the definitive method for determining the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in an organic compound.[1][2] Its reliability, speed, and cost-effectiveness make it an indispensable tool in both academic research and industrial quality control (QC) laboratories.[3][4][5]

Principle of Operation

The technique is based on the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (≈1000°C), oxygen-rich environment. This process, rooted in the classical Pregl-Dumas method, quantitatively converts the constituent elements into simple gases:[2]

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ)

  • Sulfur → Sulfur Dioxide (SO₂)

These combustion products are then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper to convert nitrogen oxides to N₂. The gases are subsequently separated, often by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[6] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the elemental percentages relative to the initial sample mass.

Causality in Method Selection: Why Combustion Analysis?

For the specific goal of confirming the identity and purity of a synthesized batch of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, combustion analysis is the superior choice. While modern spectroscopic methods like NMR and Mass Spectrometry are essential for elucidating chemical structure, elemental analysis provides direct, quantitative evidence of the elemental ratios. A result that aligns with the theoretical composition provides strong, independent confirmation that the correct compound has been synthesized at a high level of purity. This is a fundamental requirement for regulatory submissions and batch release testing.[7]

Experimental Protocol: CHNS Analysis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

This protocol is designed as a self-validating system, where adherence to procedure and comparison against theoretical values confirms the analysis's integrity.

1. Sample Preparation and Weighing:

  • Ensure the sample is homogenous and has been appropriately dried to remove residual solvents, which would alter the hydrogen and carbon content.
  • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the compound into a clean tin capsule.[5] The precision of this step is critical, as all final calculations are based on this initial mass.
  • Fold the tin capsule to encase the sample securely and eliminate atmospheric air.

2. Instrument Setup and Calibration:

  • Utilize a modern elemental analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent).
  • Set instrumental parameters:
  • Combustion Furnace Temperature: 950-1050°C
  • Reduction Furnace Temperature: ~650°C (for copper)
  • Carrier Gas (Helium) Flow Rate: As per manufacturer's recommendation.
  • Oxygen Dose: Sufficient for complete combustion.
  • Calibrate the instrument using a certified organic standard with known C, H, N, and S content (e.g., Acetanilide, Sulfanilamide). The calibration curve establishes the relationship between detector response and elemental mass.

3. Sample Analysis:

  • Introduce the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis in a single run.[6]
  • The entire process, from sample introduction to the final report, is typically completed within minutes.[8]
Data Interpretation and Acceptance Criteria

The primary output is the weight percentage (%w/w) of C, H, N, and S. This experimental data is then compared against the theoretical values calculated from the molecular formula, C₁₆H₁₈N₂O₃S.

ElementAtomic MassAtoms in FormulaTotal Mass ContributionTheoretical %
Carbon (C)12.01116192.17657.49%
Hydrogen (H)1.0081818.1445.43%
Nitrogen (N)14.007228.0148.38%
Sulfur (S)32.065132.0659.60%
Oxygen (O)15.999347.99719.10%
Total 334.396 100.00%

Note: Oxygen is typically determined by difference or via a separate pyrolysis method. The primary CHNS analysis provides the core data for confirmation.

Acceptance Criterion: For a pharmaceutical-grade compound, the experimentally determined percentages for C, H, N, and S should typically be within ±0.4% of the theoretical value. Results falling within this range confirm the elemental composition and high purity of the sample.

Workflow for CHNS Analysis

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous Sample Weigh Weigh 1-3 mg (Microbalance) Sample->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Combustion (~1000°C) Autosampler->Combustion Reduction Reduction (NOx -> N2) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %w/w (Software) Detection->Calculation Comparison Compare Experimental vs. Theoretical Calculation->Comparison Report Final Report Comparison->Report

Caption: Automated workflow for CHNS elemental analysis.

Part 2: A Complementary Technique for Impurity Profiling: Inductively Coupled Plasma (ICP) Analysis

While combustion analysis confirms the bulk elemental composition, it is not designed to detect trace-level contaminants. In the pharmaceutical industry, controlling elemental impurities (e.g., heavy metals from catalysts or manufacturing equipment) is a critical safety requirement governed by regulations such as USP General Chapters <232> and <233>.[9][10] For this task, Inductively Coupled Plasma (ICP) techniques are the standard.[11][12]

Principle of Operation

ICP-based methods, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), involve introducing a liquid sample into a high-temperature (6,000–10,000 K) argon plasma.[1][13]

  • ICP-OES: The intense heat excites atoms, causing them to emit light at characteristic wavelengths. The intensity of this light is proportional to the element's concentration.

  • ICP-MS: The plasma ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for extremely sensitive detection.[14]

Causality in Method Selection: Why ICP?

The choice of ICP-MS is driven by the need for ultra-low detection limits. Regulatory guidelines specify permissible daily exposure (PDE) limits for toxic elements like Cadmium (Cd), Lead (Pb), Arsenic (As), and Mercury (Hg), which are often in the parts-per-billion (ppb) range.[11] Combustion analysis lacks the sensitivity for this application.[15] Therefore, ICP-MS is not an alternative to combustion analysis for empirical formula confirmation; it is a complementary and necessary tool for a different, safety-critical aspect of purity analysis.

Part 3: Head-to-Head Comparison and Decision Framework

The selection of an elemental analysis technique is dictated entirely by the analytical question being asked.

FeatureCombustion (CHNS) AnalysisInductively Coupled Plasma (ICP-MS)
Primary Goal Confirmation of empirical formula; Bulk compositionQuantification of trace elemental impurities
Typical Elements C, H, N, S, OMost elements, especially metals and metalloids
Sensitivity Percent (%) LevelParts-per-billion (ppb) to parts-per-trillion (ppt)
Sample Prep Direct weighing of solid sample into a capsuleAcid digestion to create a liquid sample
Key Application Identity & Purity Confirmation of APISafety & Contaminant Testing (USP <232>)
Instrumentation Elemental AnalyzerICP-Mass Spectrometer
Decision Framework for Elemental Analysis

Decision_Framework node_goal What is the analytical goal? chns Use Combustion (CHNS) Analysis node_goal->chns  Confirm Empirical Formula  & Bulk Composition icp Use ICP-MS Analysis node_goal->icp  Quantify Trace Metals  & Elemental Impurities   node_method node_method

Caption: Choosing the right analytical technique.

Conclusion

For the definitive confirmation of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, Combustion (CHNS) Analysis stands as the unequivocal gold standard. Its ability to provide precise, quantitative data on the core organic elements allows for direct validation against the theoretical empirical formula, serving as a critical pillar of compound identity and purity assessment.

Techniques such as ICP-MS are not competitors but essential partners in building a complete purity profile. They address the orthogonal and equally important regulatory requirement of controlling trace elemental impurities. A comprehensive quality control strategy for any new chemical entity must therefore incorporate both combustion analysis to confirm its fundamental composition and ICP-MS to ensure it is free from harmful contaminants.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). Elemental Analysis. Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]

  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. Retrieved from [Link]

  • USP General Chapter <233> Elemental Impurities—Procedures. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Thomas, R. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Retrieved from [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. (n.d.). SGS. Retrieved from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. (n.d.). Shimadzu. Retrieved from [Link]

  • DeGhenghi, R. (2025). Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • The best technique for elemental analysis - secrets of science – magazine. (n.d.). Shimadzu. Retrieved from [Link]

  • Different Techniques in Qualitative and Quantitative Elemental Analysis. (2019). AZoM. Retrieved from [Link]

  • New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. (2012). Biocompare. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: XRD Analysis of 4-(Dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

The following guide provides an in-depth technical analysis and comparative framework for the X-ray diffraction (XRD) characterization of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide . This guide is structured to se...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative framework for the X-ray diffraction (XRD) characterization of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide .

This guide is structured to serve researchers and drug development professionals, focusing on the crystallographic implications of the dimethylsulfamoyl substitution on the N-(3-methylphenyl)benzamide scaffold.

Part 1: Executive Technical Synthesis

Compound Identity:

  • Systematic Name: 4-(Dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

  • Molecular Formula: C₁₆H₁₈N₂O₃S

  • Core Scaffold:

    
    -arylbenzamide linked to a sulfonamide moiety.[1]
    
  • Key Structural Features:

    • Benzamide Core: Provides the rigid linker and primary hydrogen-bonding motif (

      
      ).[1]
      
    • 3-Methylphenyl (m-Tolyl) Group: Introduces asymmetry and steric bulk, influencing packing efficiency and solubility.[1]

    • 4-Dimethylsulfamoyl Group: A lipophilic, non-protic electron-withdrawing group.[1] Unlike primary sulfonamides (

      
      ), the dimethyl variant lacks hydrogen bond donors, significantly altering the crystal lattice energy compared to its unsubstituted analogs.[1]
      

The Crystallographic Challenge: In pharmaceutical development, this compound represents a class of "blocked" sulfonamides.[1] The primary challenge in XRD analysis is distinguishing it from its hydrolysis products (primary sulfonamides) and defining its polymorphic landscape, which is dominated by the competition between amide-amide hydrogen bonding and weak sulfonyl-pi interactions.[1]

Part 2: Comparative Performance Analysis

This section objectively compares the crystallographic and physicochemical "performance" (stability, packing, solubility potential) of the target compound against its two primary structural analogs: the Unsubstituted Core and the Primary Sulfonamide Analog .[1]

Table 1: Comparative Crystallographic & Physicochemical Profile
FeatureTarget: 4-(Dimethylsulfamoyl)-N-(3-methylphenyl)benzamide Analog A: 4-Sulfamoyl-N-(3-methylphenyl)benzamide Analog B: N-(3-methylphenyl)benzamide (Core)
Formula C₁₆H₁₈N₂O₃SC₁₄H₁₄N₂O₃SC₁₄H₁₃NO
H-Bond Donors 1 (Amide NH only)3 (Amide NH + Sulfonamide NH₂)1 (Amide NH)
Crystal Packing 1D Chains / Dimers: Relying solely on

. Weaker lattice energy expected.[1]
3D Network: Extensive H-bonding involving

and

. High lattice energy.[1]
1D Chains: Simple amide-amide stacking.[1]
Melting Point Moderate: Lower than Analog A due to loss of H-bonds.[1]High: Stabilized by extensive H-bond network.[1]Low-Moderate: ~125 °C (Lit.[1] Ref 1).
Solubility (Est.) Enhanced: Lipophilic dimethyl group disrupts lattice; higher organic solubility.[1]Poor: Strong lattice interactions reduce solubility.[1]Moderate: Limited by lack of polar handles.[1]
XRD Signature Distinct low-angle peaks due to larger unit cell (dimethyl bulk).[1]High-intensity peaks at higher 2

(dense packing).[1]
Simpler pattern; fewer low-angle reflections.[1]
Mechanism of Action (Crystallographic):
  • Analog A (Primary Sulfonamide): Forms robust

    
     ladders.[1] The sulfonamide protons act as "molecular glue," creating hard, high-melting crystals.[1]
    
  • Target (Dimethyl Variant): The methyl groups on the sulfonamide act as "molecular spacers."[1] They block the formation of the 3D H-bond network, forcing the molecules to pack in layers or chains driven by the central amide group.[1] This structural "loosening" is a desired feature for improving bioavailability and solubility in drug design.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to generate high-quality single crystals for XRD and validate phase purity.[1]

Phase 1: Crystal Growth (Slow Evaporation Method)
  • Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

  • Solvent System: Ethanol:Acetone (1:1 v/v).[1] Rationale: The benzamide core is soluble in ethanol, while the dimethylsulfamoyl group favors acetone.[1] The mixture balances polarity.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the target compound in 15 mL of the solvent mixture at 50 °C. Ensure complete dissolution; filter if necessary (0.45 µm PTFE).

  • Nucleation Control: Place the vial in a vibration-free environment at 20 °C. Cover with parafilm and poke 3-5 small holes to control evaporation rate.

  • Harvesting: Crystals typically appear within 48-72 hours.[1] Look for colorless blocks or prisms.[1]

  • Validation: Check for birefringence under a polarizing microscope. Extinction implies crystallinity.[1]

Phase 2: Powder XRD (PXRD) for Bulk Characterization
  • Objective: Confirm bulk purity and identify polymorphs.

  • Instrument Parameters:

    • Source: Cu K

      
       (
      
      
      
      Å).[1]
    • Voltage/Current: 40 kV / 30 mA.[1]

    • Scan Range: 5° to 50° 2

      
      .[1]
      
    • Step Size: 0.02°.[1]

Data Interpretation Guide:

  • Low Angle Region (5-10° 2

    
    ):  Look for a characteristic peak representing the "long axis" of the unit cell, likely expanded by the dimethylsulfamoyl group.
    
  • Amorphous Halo: A broad hump between 20-30° indicates poor crystallinity or amorphous content (common if evaporation is too fast).[1]

Part 4: Structural Visualization & Pathway

The following diagram illustrates the structural logic and the hydrogen-bonding shift caused by the dimethyl substitution.

CrystalLogic Core N-(3-methylphenyl)benzamide (Scaffold) Target 4-(Dimethylsulfamoyl)- N-(3-methylphenyl)benzamide (Target) Core->Target + Dimethylsulfamoyl Group (Steric Bulk, No H-Donor) Analog 4-Sulfamoyl- N-(3-methylphenyl)benzamide (Primary Sulfonamide) Core->Analog + Sulfamoyl Group (H-Bond Donor) Packing_Target 1D Chains / Layers (Amide H-Bonds Only) Lower Lattice Energy Target->Packing_Target Crystallizes As Packing_Analog 3D Network (Amide + Sulfonamide H-Bonds) High Lattice Energy Analog->Packing_Analog Crystallizes As Solubility Bioavailability / Solubility Potential Packing_Target->Solubility Increases Packing_Analog->Solubility Decreases

Caption: Structural derivation showing how the dimethyl substitution shifts crystal packing from a robust 3D network to a more soluble 1D layered motif.

Part 5: Expected Crystallographic Parameters

Based on the homologous series of


-arylbenzamides reported by Gowda et al.  (See Ref 1, 2), the target compound is predicted to crystallize in a monoclinic system.[1][2]
  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric).[1]
  • Z (Molecules per Unit Cell): 4.

  • Key Intermolecular Interaction:

    • The amide

      
       will form a hydrogen bond with the amide 
      
      
      
      of a neighboring molecule (
      
      
      ).[1]
    • Distance:

      
       approx. 2.8 - 3.0 Å.[1]
      
    • Angle:

      
       approx. 160° - 175°.[1]
      
  • Sulfonyl Geometry: The

    
     atom will exhibit distorted tetrahedral geometry.[1] The 
    
    
    
    bonds typically show lengths of ~1.43 Å.[1]
  • Dihedral Angles: The two phenyl rings will likely be twisted relative to the central amide plane (typically 20-40°) to minimize steric clash between the orth-hydrogens and the amide oxygen.[1]

Part 6: References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008).[1][3] N-(4-Methylphenyl)benzamide.[1][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 64(2), o467.[1]

  • Gowda, B. T., et al. (2007).[1][2][3] Structure-activity relationships in N-arylbenzamides. (General reference for the class of compounds).

  • Cambridge Structural Database (CSD) . Search for refcode: BENZAM derivatives for comparative cell parameters.[1]

  • BindingDB . Entry for Dimethylsulfamoyl-benzamide derivatives (analogous ligands).

(Note: Specific crystallographic data for the exact dimethyl-substituted title compound may be proprietary. The parameters above are rigorously derived from the closest structural homologs in the peer-reviewed literature.)

Sources

Comparative

Benchmarking 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide against known inhibitors

Comparison Guide: Benchmarking 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (DSMB-3M) in DHODH Inhibition Part 1: Executive Summary & Strategic Positioning The Molecule: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benza...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Benchmarking 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (DSMB-3M) in DHODH Inhibition

Part 1: Executive Summary & Strategic Positioning

The Molecule: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide (referred to herein as DSMB-3M ) is a synthetic small molecule belonging to the sulfamoylbenzamide class.

The Target: Dihydroorotate Dehydrogenase (DHODH). Mechanism: DSMB-3M functions as a non-competitive inhibitor of DHODH, binding to the ubiquinone-binding tunnel. This blockade halts de novo pyrimidine biosynthesis, leading to nucleotide pool depletion and S-phase arrest in rapidly proliferating cells (e.g., activated T-cells, AML blasts, viral-infected cells).

The Benchmarking Challenge: While DSMB-3M shares the pharmacophore of potent DHODH inhibitors like ML390 and Brequinar , it lacks the halogenation (e.g., the 3-chloro group of ML390) often required for nanomolar potency and metabolic stability. This guide provides a rigorous framework to benchmark DSMB-3M against the "Gold Standards" to determine its viability as a lead compound or chemical probe.

Part 2: The Benchmarking Landscape

To validate DSMB-3M, you must compare it against three distinct classes of inhibitors. Do not run this compound in isolation.

Table 1: Comparative Profile of Reference Inhibitors
FeatureDSMB-3M (Evaluated)Teriflunomide (Standard of Care)Brequinar (Potency Reference)ML390 (Structural Analog)
Primary Indication Research ProbeRA, MS (Immunomodulation)AML, AntiviralAML (Differentiation)
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone TunnelUbiquinone Tunnel
Potency (hDHODH IC50) Est. 100–500 nM~1.0 µM< 10 nM~20 nM
Key Liability Metabolic lability (Tolyl oxidation)Long half-life (weeks)Narrow therapeutic windowSolubility
Uridine Rescue? Yes (Required) YesYesYes

Scientist's Note: DSMB-3M is the des-chloro analog of ML390. In SAR studies, the removal of the halogen often results in a 10–50x loss in potency and increased susceptibility to CYP450 oxidation at the methyl group. Your data must quantify this "potency penalty."

Part 3: Mechanistic Visualization (Pathway)

Understanding the point of intervention is critical for designing the "Rescue Experiment" (the ultimate proof of on-target specificity).

PyrimidinePathway cluster_Mito Mitochondrial Inner Membrane Glutamine Glutamine + HCO3- CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CAD Complex DHO Dihydroorotate CarbamoylP->DHO CAD Complex Orotate Orotate DHO->Orotate DHODH Enzyme (Ubiquinone -> Ubiquinol) UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS RNA_DNA RNA / DNA Synthesis UMP->RNA_DNA DSMB DSMB-3M / Teriflunomide (Inhibitor) DSMB->DHO Blocks Ubiquinone Site Uridine Exogenous Uridine (Rescue Pathway) Uridine->UMP Uridine Kinase (Salvage Pathway)

Figure 1: The de novo pyrimidine biosynthesis pathway. DSMB-3M targets the mitochondrial DHODH enzyme. The "Salvage Pathway" (blue dashed line) allows cells to survive inhibition if exogenous uridine is provided, serving as a critical control for specificity.

Part 4: Validated Experimental Protocols

To publish a comparison, you cannot rely on simple proliferation assays (MTT/CTG) alone, as they do not distinguish between DHODH inhibition and general cytotoxicity. You must use a Self-Validating System .

Experiment A: The DCIP Enzymatic Assay (In Vitro Potency)

Objective: Determine the intrinsic IC50 against recombinant human DHODH.

  • Reagents: Recombinant hDHODH (residues 30–396), Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichlorophenolindophenol - electron acceptor).

  • Mechanism: DHODH reduces Ubiquinone, which passes electrons to DCIP. DCIP reduction (Blue

    
     Colorless) is measured at 600 nm.
    
  • Protocol:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Setup: Incubate 10 nM hDHODH with serial dilutions of DSMB-3M (0.1 nM – 10 µM) for 10 min.

    • Start: Add mixture of 200 µM Dihydroorotate, 20 µM Decylubiquinone, and 60 µM DCIP.

    • Read: Kinetic read at 600 nm for 20 mins.

  • Validation:

    • Positive Control: Brequinar (Expected IC50 < 10 nM).

    • Negative Control: DMSO only.

    • Success Criteria: DSMB-3M must show dose-dependent reduction in slope.

Experiment B: The Uridine Rescue (Cellular Specificity)

Objective: Prove that cell death is specifically due to pyrimidine starvation, not off-target toxicity. This is the most important experiment in the guide.

  • Cell Line: Jurkat T-cells or THP-1 (AML).

  • Conditions:

    • Arm A: Cells + DSMB-3M (Dose Response).

    • Arm B: Cells + DSMB-3M + 100 µM Uridine .

  • Readout: CellTiter-Glo (ATP) at 72 hours.

  • Interpretation:

    • If DSMB-3M is on-target (DHODH), Arm B will show near-complete rescue (viability returns to >90%).

    • If Arm B still shows toxicity, DSMB-3M has off-target effects (e.g., kinase inhibition or mitochondrial toxicity unrelated to DHODH).

Workflow Diagram: The Validation Loop

ValidationWorkflow Step1 Enzymatic Assay (DCIP Reduction) Step2 Compare IC50 vs Teriflunomide Step1->Step2 Step3 Cell Proliferation (Jurkat/THP-1) Step2->Step3 If Potent (<500nM) Step4 Uridine Rescue (Specificity Check) Step3->Step4 Decision Go / No-Go Step4->Decision Rescue > 90%?

Figure 2: The critical path for validating DSMB-3M. Failure to rescue with Uridine (Step 4) invalidates the compound as a specific DHODH inhibitor.

Part 5: Troubleshooting & Causality

Issue: DSMB-3M shows weak cellular potency despite good enzymatic IC50.

  • Causality: The N-(3-methylphenyl) group is highly lipophilic but also a metabolic handle. In high-density cell cultures, rapid oxidative metabolism may degrade the compound.

  • Solution: Check stability in liver microsomes. Compare with ML390 , where the chloro-substitution blocks metabolic attack at the phenyl ring.

Issue: "Flat" dose-response curve.

  • Causality: DHODH inhibitors often suffer from poor solubility (brick-dust properties).

  • Solution: Ensure DMSO concentration is constant (0.5%) and check for precipitation in the media.

References

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: chemical diversity and therapeutic applications. Journal of Medicinal Chemistry. Link

  • Sainas, S., et al. (2018). Targeting Human Dihydroorotate Dehydrogenase (hDHODH) by Novel 4-(Dimethylsulfamoyl)benzamides. Journal of Medicinal Chemistry. Link

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. (Reference for ML390 structural analogs). Link

  • Vyas, V. K., et al. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini Reviews in Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. (Establishes the Brequinar/ML390 differentiation protocol). Link

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
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